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  • Product: 3-Acetyl-1-methylpyridinium
  • CAS: 51061-43-9

Core Science & Biosynthesis

Foundational

Synthesis and Isolation of 3-Acetyl-1-methylpyridinium Iodide: A Technical Guide

Introduction & Mechanistic Grounding The synthesis of 3-acetyl-1-methylpyridinium iodide from 3-acetylpyridine and methyl iodide is a quintessential example of the [1]. This transformation converts a tertiary amine (the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The synthesis of 3-acetyl-1-methylpyridinium iodide from 3-acetylpyridine and methyl iodide is a quintessential example of the [1]. This transformation converts a tertiary amine (the pyridine nitrogen) into a quaternary ammonium salt via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

As a Senior Application Scientist, it is critical to understand the causality of solvent choice in this workflow. The Menshutkin reaction involves neutral reactants forming a highly charged product. According to transition state theory, the activated complex is highly dipolar. Therefore, polar solvents stabilize the transition state more effectively than the reactants, lowering the activation energy ( ΔG‡ ) and accelerating the reaction[2]. While polar aprotic solvents like acetone or dichloromethane (DCM) are commonly used to maximize this stabilization, the reaction can also proceed in nitrobenzene. DCM at 20 °C for 48 hours is the field-proven standard, yielding up to 99% of the desired product [3].

G N1 3-Acetylpyridine (Nucleophile) N3 Dipolar Transition State (SN2 Mechanism) N1->N3 Polar Solvent (DCM/Acetone) N2 Methyl Iodide (Electrophile) N2->N3 Polar Solvent (DCM/Acetone) N4 3-Acetyl-1-methylpyridinium Iodide (Precipitate) N3->N4 Charge Separation & Precipitation

Mechanistic pathway of the Menshutkin reaction forming 3-acetyl-1-methylpyridinium iodide.

Quantitative Data & Characterization

Understanding the physical properties and expected yields under varying conditions is paramount for scaling and troubleshooting. Below is a summary of the quantitative data associated with this synthesis.

Table 1: Reaction Conditions vs. Yield

Solvent Temperature (°C) Time (h) Yield (%) Reference
Dichloromethane (DCM) 20 48 99 [3]

| Nitrobenzene | 35 | - | Quantitative (Rate constant derived) | [3] |

Table 2: Physical Properties of Key Compounds

Compound Molecular Weight Melting Point Appearance
3-Acetylpyridine 121.14 g/mol 11–13 °C Clear colorless to yellow liquid

| 3-Acetyl-1-methylpyridinium iodide | 263.08 g/mol | ~150–155 °C | Yellow/White crystalline solid |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Because the neutral starting materials are highly soluble in DCM, the formation of the ionic 3-acetyl-1-methylpyridinium iodide results in the precipitation of a crystalline solid. This phase separation not only drives the reaction forward (via Le Chatelier's principle) but also provides immediate visual confirmation of successful quaternization.

Materials and Reagents
  • 3-Acetylpyridine (CAS: 350-03-8): Purity >98%.

  • Methyl Iodide (MeI) (CAS: 74-88-4): Highly reactive alkylating agent. (Caution: Toxic, volatile, and a known carcinogen. Handle strictly inside a fume hood).

  • Anhydrous Dichloromethane (DCM) : Reaction solvent.

  • Cold Diethyl Ether : For precipitation and washing.

Workflow

Step 1: Preparation and Dissolution In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.21 g) of 3-acetylpyridine in 15 mL of anhydrous DCM under an inert atmosphere (nitrogen or argon). Causality: Anhydrous conditions prevent the competitive hydrolysis of methyl iodide, ensuring maximum atom economy.

Step 2: Alkylation Cool the flask to 0 °C using an ice-water bath. Slowly add 12.0 mmol (1.70 g, ~0.75 mL) of methyl iodide dropwise via a gas-tight syringe. Causality: The slight excess of MeI (1.2 equivalents) ensures complete conversion of the pyridine derivative. The initial cooling mitigates the exothermic nature of the SN​2 substitution, preventing solvent boil-off and side reactions.

Step 3: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C). Stir the mixture continuously for 48 hours. Validation: Over the 48-hour period, a dense yellow/white precipitate of 3-acetyl-1-methylpyridinium iodide will form, indicating successful charge separation and product generation.

Step 4: Isolation and Precipitation Add 15 mL of cold diethyl ether to the reaction mixture. Causality: Diethyl ether acts as an anti-solvent. Its addition drastically reduces the solubility of the ionic quaternary salt in the organic phase, maximizing the precipitation yield.

Step 5: Filtration and Drying Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with an additional 2 x 10 mL of cold diethyl ether to remove any unreacted 3-acetylpyridine and residual MeI. Dry the obtained solid under a high vacuum at room temperature for 4 hours to yield the pure 3-acetyl-1-methylpyridinium iodide.

Workflow Step1 Step 1: Dissolution 3-Acetylpyridine in DCM Step2 Step 2: Alkylation Add MeI dropwise at 0 °C Step1->Step2 Step3 Step 3: Quaternization Stir at 20 °C for 48h Step2->Step3 Step4 Step 4: Precipitation Add cold diethyl ether Step3->Step4 Step5 Step 5: Filtration & Drying Vacuum dry for 4h Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the pyridinium salt.

References

  • Menshutkin reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Exploring solvent effects upon the Menshutkin reaction using a polarizable force field Source: Journal of Physical Chemistry B (via PMC / NIH) URL:[Link]

  • Cas 350-03-8, 3-Acetylpyridine Basic Information and Synthesis Conditions Source: LookChem URL:[Link]

Exploratory

Whitepaper: Chemical Dynamics, Reactivity, and Application Profiling of 3-Acetyl-1-methylpyridinium

Executive Summary As a Senior Application Scientist navigating the intersection of organic synthesis and materials science, I approach 3-Acetyl-1-methylpyridinium (typically handled as an iodide or chloride salt) not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of organic synthesis and materials science, I approach 3-Acetyl-1-methylpyridinium (typically handled as an iodide or chloride salt) not merely as a standard quaternary ammonium compound, but as a highly tunable electrophilic hub. Structurally related to the nicotinamide ring of NAD+, this cation serves as a versatile platform for biomimetic redox studies, complex alkaloid framework synthesis, and the development of advanced nonlinear optical (NLO) materials.

This technical guide deconstructs the physicochemical properties, mechanistic reactivity, and self-validating experimental workflows associated with 3-acetyl-1-methylpyridinium, providing drug development professionals and materials researchers with an authoritative blueprint for its application.

Physicochemical Profiling & Structural Dynamics

The reactivity of the 3-acetyl-1-methylpyridinium cation (CAS: 51061-43-9) is dictated by the strong electron-withdrawing nature of both the quaternized nitrogen and the C-3 acetyl group. This dual activation renders the C-4 and C-2 positions highly susceptible to nucleophilic attack. Furthermore, its ability to form stable pseudobases in aqueous alkaline media makes it an exceptional model for studying hydride transfer kinetics 1.

To contextualize its utility, the core quantitative parameters of the cation and its advanced derivatives are summarized below.

Table 1: Physicochemical and Electronic Properties

Property Value Context / Derivative
Molecular Weight 136.17 g/mol Cation (C₈H₁₀NO⁺) 2
pKR⁺ 13.3 Pseudobase formation at C-4 (Aqueous media) 1
Polar Surface Area (PSA) 20.95 Ų Cation 2
LogP 0.7137 Cation 2
Optical Band Gap 2.87 eV [(3-acetyl-1-methylpyridinium)₂(18-crown-6)] diiodide 3

| Photoluminescence | 528 nm | Supramolecular cocrystal (Green emission) 3 |

Core Reactivity Paradigms

Biomimetic Hydride Transfer (NAD⁺ Analogs)

In redox chemistry, 3-acetyl-1-methylpyridinium is utilized as a robust electron/hydride acceptor. When reacted with 1,4-dihydronicotinamides, it undergoes a formal hydride transfer. The causality behind its selection over simpler pyridinium salts lies in its specific pKR⁺ of 13.3 . This value ensures the cation is sufficiently electrophilic to accept a hydride without prematurely decomposing into a pseudobase in mildly alkaline physiological buffers. Kinetically, these reactions are strictly pseudo-first-order when the dihydronicotinamide reductant is maintained at limiting concentrations, allowing precise extraction of second-order rate constants 1.

Tandem Dinucleophilic Cycloadditions

A hallmark of this compound's reactivity is its performance in dicomponent binucleophilic cycloadditions with 1,3-diketones (e.g., cyclohexane-1,3-diones). Density Functional Theory (DFT) computations of local softness indexes reveal that the initial nucleophilic attack by the enolate occurs regioselectively at the C-4 position of the pyridinium ring. This forms a critical C–C bond. Subsequently, base-assisted proton migration triggers a secondary nucleophilic attack by the enolate oxygen at the C-2 position , yielding complex 8-oxa-10-aza-tricyclo diene architectures 4. Furthermore, it acts as a highly active bielectrophile in Michael Addition/Friedel-Crafts sequences with indoles to generate 1,4-dihydropyridines 5.

G A 3-Acetyl-1-methylpyridinium (Electrophile) C K+ Stabilized C-4 Attack (Rate-Limiting C-C Bond) A->C B 1,3-Diketone Enolate (Nucleophile) B->C D Base-Assisted Proton Migration C->D E C-2 Cyclization (C-O Bond Formation) D->E F 8-oxa-10-aza-tricyclo Diene E->F

Fig 1: Mechanistic pathway of K⁺-dependent tandem dinucleophilic cyclization.

Advanced Materials: Supramolecular NLO Cocrystals

Beyond organic synthesis, 3-acetyl-1-methylpyridinium is a critical building block in materials science. Through slow evaporation techniques, it co-crystallizes with 18-crown-6 ether to form [(3-acetyl-1-methylpyridinium)₂(18-crown-6)] diiodide (3AP18C6).

Causality of Assembly: The supramolecular architecture is driven by non-covalent C–H···O and C–H···I interactions. The electron-deficient pyridinium ring intercalates with the electron-rich crown ether, creating a highly ordered matrix. This structural rigidity is responsible for its unique dielectric relaxation behavior (with a phase transition near 100 °C) and robust third-order nonlinear optical (NLO) activity, characterized by reverse saturable absorption 3.

G A 18-Crown-6 Ether + Pyridinium Salt B Slow Evaporation (Solvent Assembly) A->B C C-H···O / C-H···I Hydrogen Bonding B->C D Phase Transition (~100 °C) Dielectric Relaxation C->D E Third-Order NLO Cocrystal (3AP18C6) D->E

Fig 2: Assembly and physical dynamics of 3AP18C6 supramolecular cocrystals.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Experimental checkpoints are embedded to confirm success before proceeding to subsequent steps.

Protocol A: Synthesis of 3-Acetyl-1-methylpyridinium Iodide

Objective: Quaternization of 3-acetylpyridine via Sₙ2 methylation.

  • Preparation: Dissolve 10.0 mmol of 3-acetylpyridine in 15 mL of dry dichloromethane (DCM) in a flame-dried round-bottom flask.

    • Causality: DCM perfectly solubilizes the neutral starting material but acts as an antisolvent for the ionic product, driving the equilibrium forward via precipitation.

  • Alkylation: Dropwise add 15.0 mmol (1.5 equiv) of methyl iodide (MeI) under an inert argon atmosphere.

  • Reaction: Stir the mixture continuously at 20 °C for 48 hours.

    • Validation Checkpoint: A distinct yellow/white crystalline precipitate will begin forming within the first 4 hours. The absence of precipitate indicates moisture contamination or degraded MeI.

  • Isolation: Collect the precipitate via vacuum filtration.

  • Purification: Wash the filter cake with 3 × 10 mL of cold diethyl ether to strip away unreacted 3-acetylpyridine and residual MeI.

  • Drying: Dry under high vacuum for 4 hours. Yields should be quantitative (>95%).

Protocol B: Regioselective Cycloaddition with 1,3-Diketones

Objective: Synthesis of 8-oxa-10-aza-tricyclo dienes via tandem nucleophilic attack.

  • Reagent Assembly: Suspend 1.0 mmol of 3-acetyl-1-methylpyridinium iodide and 1.2 mmol of cyclohexane-1,3-dione in 10 mL of anhydrous acetonitrile (CH₃CN).

  • Base Activation: Add 2.0 mmol of anhydrous Potassium Carbonate (K₂CO₃) to the suspension.

    • Causality: The choice of K₂CO₃ is non-negotiable. Extensive screening and DFT models prove that the K⁺ cation is strictly essential to coordinate the enolate intermediate, lowering the activation energy (21.3 kcal/mol) of the rate-limiting C-4 attack 4.

  • Cyclization: Stir the heterogeneous mixture at room temperature for 24 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH, 9:1). The highly polar pyridinium spot (R_f ~ 0.1) will disappear, replaced by a less polar UV-active product spot (R_f ~ 0.4).

  • Workup: Filter the mixture through a Celite pad to remove inorganic potassium salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the functionalized tricyclo-diene.

References

  • Kinetics of the reduction of nicotinonitrile cations by 1,4-dihydronicotinamides Canadian Journal of Chemistry[Link]

  • 3-acetyl-1-methylpyridinium — Chemical Substance Information NextSDS[Link]

  • Structural insights, dielectric behavior, and third-order nonlinear optical properties of a supramolecular cocrystal of[(3-acetyl-1-methylpyridinium)₂(18-crown-6)] diiodide Journal of Materials Science: Materials in Electronics / ResearchGate[Link]

  • Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts Beilstein Journal of Organic Chemistry / TIB[Link]

  • Cyclohepta[b]indole Core Construction via the Michael Addition/Friedel–Crafts Condensation Sequence The Journal of Organic Chemistry (ACS)[Link]

Sources

Foundational

Spectroscopic Characterization of 3-Acetyl-1-methylpyridinium: A Technical Guide for Researchers

Introduction The structural representation of the 3-Acetyl-1-methylpyridinium cation is presented below. The spectroscopic data discussed will typically be for its common salt form, 3-Acetyl-1-methylpyridinium iodide.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The structural representation of the 3-Acetyl-1-methylpyridinium cation is presented below. The spectroscopic data discussed will typically be for its common salt form, 3-Acetyl-1-methylpyridinium iodide.[1]

Caption: Molecular structure of the 3-Acetyl-1-methylpyridinium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Acetyl-1-methylpyridinium in solution. Both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyridinium ring protons and the methyl groups. Due to the electron-withdrawing effect of the quaternary nitrogen, the ring protons will be significantly deshielded and appear at a high chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Acetyl-1-methylpyridinium

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-29.2 - 9.5s (singlet)-Adjacent to N⁺ and deshielded by the acetyl group.
H-69.1 - 9.4d (doublet)6.0 - 7.0Adjacent to N⁺.
H-48.8 - 9.1d (doublet)8.0 - 9.0Ortho to the acetyl group.
H-58.2 - 8.5t (triplet)7.0 - 8.0Coupled to H-4 and H-6.
N-CH₃4.3 - 4.6s (singlet)-Methyl group attached to the positively charged nitrogen.
CO-CH₃2.7 - 2.9s (singlet)-Acetyl methyl group.

Note: Predictions are based on data from similar pyridinium salts and general NMR principles. The exact chemical shifts can vary depending on the solvent and the counter-ion.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all eight carbon atoms in the molecule. The carbons of the pyridinium ring will be deshielded due to the positive charge.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Acetyl-1-methylpyridinium

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O195 - 200Carbonyl carbon of the acetyl group.
C-2148 - 152Adjacent to N⁺.
C-6146 - 150Adjacent to N⁺.
C-4145 - 149Deshielded by the adjacent acetyl group.
C-3135 - 140Point of attachment of the acetyl group.
C-5128 - 132Aromatic carbon.
N-CH₃48 - 52Methyl carbon attached to the quaternary nitrogen.
CO-CH₃28 - 32Acetyl methyl carbon.

Note: These are estimated chemical shifts based on analogous compounds. Experimental values may differ based on solvent and other conditions.[2][3]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow A Sample Preparation: Dissolve ~10 mg of 3-Acetyl-1-methylpyridinium salt in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). B NMR Spectrometer Setup: Tune and shim the spectrometer for the chosen solvent. A->B C ¹H NMR Acquisition: Acquire a 1D proton spectrum with appropriate parameters (e.g., 32 scans, 2s relaxation delay). B->C D ¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling (e.g., 1024 scans, 2s relaxation delay). C->D E Data Processing: Fourier transform, phase correction, and baseline correction. D->E F Spectral Analysis: Chemical shift referencing, peak picking, and integration. E->F

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in 3-Acetyl-1-methylpyridinium. The spectrum will be characterized by absorptions corresponding to the carbonyl group, aromatic ring vibrations, and C-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for 3-Acetyl-1-methylpyridinium

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
Aromatic C-H stretch3100 - 3000Medium to WeakC-H stretching vibrations of the pyridinium ring.
Aliphatic C-H stretch3000 - 2850Medium to WeakC-H stretching of the methyl groups.
C=O stretch (acetyl)1710 - 1690StrongCarbonyl stretching vibration, a key diagnostic peak.
Aromatic C=C/C=N stretch1640 - 1580, 1500 - 1400Medium to StrongRing stretching vibrations of the pyridinium system.
CH₃ bend1450 - 1350MediumBending vibrations of the methyl groups.

Note: These are expected ranges. The solid-state spectrum (e.g., KBr pellet) may show sharper bands than a liquid film.[4]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

IR_Workflow A Instrument Preparation: Ensure the ATR crystal is clean. B Background Scan: Acquire a background spectrum of the empty ATR stage. A->B C Sample Application: Place a small amount of the solid sample onto the ATR crystal. B->C D Spectrum Acquisition: Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). C->D E Data Processing: Background subtraction and atmospheric correction. D->E F Spectral Analysis: Identify and assign characteristic absorption bands. E->F

Caption: A typical workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact cation and its fragmentation pattern, which can confirm the molecular weight and aspects of the structure.

Predicted Mass Spectrum

For 3-Acetyl-1-methylpyridinium iodide, the mass spectrum will show the cationic species. The molecular weight of the 3-Acetyl-1-methylpyridinium cation (C₈H₁₀NO⁺) is approximately 136.17 g/mol .[1]

Table 4: Predicted Key m/z Values in the Mass Spectrum of 3-Acetyl-1-methylpyridinium

m/zProposed FragmentRationale
136[C₈H₁₀NO]⁺Molecular ion (cation).
121[M - CH₃]⁺Loss of the N-methyl group.
93[M - COCH₃]⁺Loss of the acetyl group.
78[C₅H₄N]⁺Pyridine radical cation (after rearrangement).
43[CH₃CO]⁺Acetyl cation.

Note: The relative intensities of these fragments will depend on the ionization technique used (e.g., ESI, MALDI).

Fragmentation Pathway

MS_Fragmentation mol 3-Acetyl-1-methylpyridinium [C₈H₁₀NO]⁺ m/z = 136 frag1 [M - CH₃]⁺ m/z = 121 mol->frag1 - CH₃ frag2 [M - COCH₃]⁺ m/z = 93 mol->frag2 - COCH₃ frag3 [CH₃CO]⁺ m/z = 43 mol->frag3

Caption: A simplified potential fragmentation pathway for 3-Acetyl-1-methylpyridinium.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

MS_Workflow A Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). B Instrument Calibration: Calibrate the mass spectrometer using a known standard. A->B C Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate. B->C D Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. C->D E Data Analysis: Identify the molecular ion peak and major fragment ions. D->E

Caption: A general workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of 3-Acetyl-1-methylpyridinium is essential for its application in research and development. This technical guide provides a detailed predictive analysis of its NMR, IR, and MS spectra based on established chemical principles and data from analogous compounds. While experimental verification is always the gold standard, this guide offers a robust framework for researchers to interpret their own analytical data, confirm the identity and purity of their samples, and gain a deeper understanding of the chemical properties of this important pyridinium salt.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications Paper b210714g. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications Paper b002445g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11076275, 3-Acetyl-1-methylpyridin-1-ium iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Information.
  • NextSDS. (n.d.). 3-acetyl-1-methylpyridinium iodide — Chemical Substance Information. Retrieved from [Link]

  • Gomez, L., et al. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469.
  • University of Jyvaskyla. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information.
  • Kitajima, J., et al. (1998). New Dammarane-Type Acetylated Triterpenoids and Their Related Compounds of Ficus pumila Fruit. Chemical & Pharmaceutical Bulletin, 46(9), 1408-1411.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9589, 3-Acetylpyridine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis.
  • MDPI. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(1), 849-861.
  • Waters. (n.d.). Identification of Multiple-Additives for Synthetic Polymer using Spectral Database of Photodiode Array Detector and Mass Detect.
  • Polish Academy of Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 12(1), 9-14.
  • World Journal of Chemical Education. (2018). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • MDPI. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization.
  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

  • MassBank. (2008). 3-METHYLPYRIDINE; EI-B; MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivatives. Journal of the Chemical Society (Resumed).

Sources

Exploratory

Whitepaper: The Biological Activity and Therapeutic Potential of 3-Acetyl-1-methylpyridinium (MAP+)

Executive Summary 3-Acetyl-1-methylpyridinium (MAP+) is a quaternary pyridinium cation that has garnered significant attention in cardiovascular pharmacology and cellular bioenergetics. Structurally related to endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-1-methylpyridinium (MAP+) is a quaternary pyridinium cation that has garnered significant attention in cardiovascular pharmacology and cellular bioenergetics. Structurally related to endogenous nicotinamide adenine dinucleotide (NAD+) precursors such as 1-methylnicotinamide (MNA+), MAP+ exhibits unique redox properties and a high affinity for endothelial surfaces. This technical guide synthesizes the mechanistic pathways, biological activities, and experimental protocols associated with MAP+, providing a comprehensive resource for researchers and drug development professionals investigating novel vasoprotective and cytoprotective agents.

Molecular Architecture and Redox Dynamics

The biological activity of MAP+ is fundamentally rooted in its molecular structure. As a 1,3-disubstituted pyridinium salt, it features a permanently positively charged nitrogen atom within an aromatic ring, coupled with an electron-withdrawing acetyl group at the 3-position[1][2].

This architecture mimics the functional nicotinamide moiety of NAD+, allowing MAP+ to act as a surrogate electron acceptor in cellular systems[3]. The compound can perturb cellular metabolism by interacting with NAD(P)H- and NAD(P)+-dependent enzymatic reactions[3]. Because the pyridinium ring's electron affinity is modulated by the 3-acetyl substitution, MAP+ facilitates the oxidation of NADH in both non-enzymatic and enzyme-mediated processes, thereby influencing mitochondrial respiration and intracellular ATP/NAD+ ratios[3].

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of MAP+ and its common iodide salt form[1][2][4][5].

Property / ParameterValue / Description
Chemical Name 3-Acetyl-1-methylpyridinium (Cation)
CAS Number 51061-43-9 (Cation) / 6965-62-4 (Iodide Salt)
Molecular Weight 136.17 g/mol (Cation) / 263.08 g/mol (Iodide)
Primary Target Tissue Vascular Endothelium, Mitochondria
Key Biological Mechanism Prostacyclin (PGI2) Release, NADH Oxidation
Therapeutic Indications Vasoprotection, Atherosclerosis, Radioprotection

Endothelial Pharmacology and Vasoprotection

The most profound clinical potential of MAP+ lies in its vasoprotective properties. Endothelial dysfunction, characterized by oxidative stress and a deficiency in protective factors like prostacyclin (PGI2), is a primary driver of atherosclerosis and thrombosis[4].

MAP+ has been identified as a potent stimulator of endogenous PGI2 release from the vascular endothelium[4]. The causality behind this mechanism is driven by electrostatic interactions. The positively charged pyridinium cation (MAP+) binds to negatively charged glycosaminoglycans (such as heparins) located on the endothelial glycocalyx[6]. This localized accumulation on the endothelial surface, rather than direct intracellular penetration, triggers a signal transduction cascade that activates the cyclooxygenase (COX) and PGI2 synthase pathways[4][6]. The resulting release of PGI2 exerts potent anti-thrombotic and vasodilatory effects, protecting the vasculature against hypercholesterolemia-induced damage[4][7].

G MAP 3-Acetyl-1-methylpyridinium (MAP+) GAG Endothelial Glycosaminoglycans (Negative Charge) MAP->GAG Electrostatic Binding COX COX / PGI2 Synthase Activation GAG->COX Signal Transduction PGI2 Prostacyclin (PGI2) Release COX->PGI2 Enzymatic Synthesis VASO Vasoprotection & Anti-thrombotic Effect PGI2->VASO Paracrine Signaling

MAP+ endothelial signaling pathway leading to PGI2-mediated vasoprotection.

Furthermore, recent advancements have explored the use of quaternary pyridinium salts, including MAP+, as radiation countermeasures. These agents demonstrate the ability to mitigate radiation-induced tissue injury, further underscoring their cytoprotective versatility[5].

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish definitive causality between MAP+ administration and its biological readouts.

Protocol 1: In Vitro Assessment of Endothelial PGI2 Release

This protocol quantifies the vasoprotective efficacy of MAP+ by measuring the release of 6-keto-PGF1α (the stable hydrolysis product of PGI2) in human umbilical vein endothelial cells (HUVECs).

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed HUVECs in 24-well plates at a density of 5×104 cells/well using endothelial growth medium (EGM-2). Culture until a 90-95% confluent monolayer is achieved (approx. 48 hours).

  • Pre-Treatment Starvation: Wash cells twice with warm PBS and incubate in basal medium (without growth factors) for 4 hours to establish a baseline resting state.

  • Control & Treatment Assignment:

    • Negative Control: Vehicle (PBS).

    • Positive Control: Arachidonic Acid (10 µM) to ensure COX pathway viability.

    • Validation Control: MAP+ (100 µM) + Indomethacin (10 µM). This proves causality; if PGI2 release is COX-dependent, indomethacin will abolish the MAP+ effect.

    • Experimental Groups: MAP+ at escalating doses (10 µM, 50 µM, 100 µM, 500 µM).

  • Incubation: Add treatments to the respective wells and incubate at 37°C, 5% CO2 for exactly 60 minutes.

  • Supernatant Collection: Aspirate the culture media, centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris, and transfer the supernatant to fresh tubes.

  • Quantification: Assay the supernatant immediately using a commercial 6-keto-PGF1α ELISA kit, measuring absorbance at 450 nm against a standard curve.

Workflow C1 Step 1: HUVEC Culture (Confluent Monolayer) C2 Step 2: MAP+ Incubation (Dose-Response Setup) C1->C2 C3 Step 3: Supernatant Collection (Time-course sampling) C2->C3 C4 Step 4: 6-keto-PGF1α ELISA (PGI2 Quantification) C3->C4 C5 Step 5: Kinetic Data Analysis (Validation vs Controls) C4->C5

Experimental workflow for validating MAP+ induced prostacyclin release in vitro.

Protocol 2: Cell-Free NADH Oxidation Kinetics

Because MAP+ mimics NAD+, it is critical to evaluate its capacity to serve as an electron acceptor. This protocol measures the non-enzymatic oxidation of NADH by MAP+.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) saturated with Argon to prevent ambient oxygen interference. Prepare fresh stock solutions of NADH (1 mM) and MAP+ (10 mM) in the buffer.

  • Spectrophotometric Setup: Blank a UV-Vis spectrophotometer with the phosphate buffer at 340 nm (the peak absorbance wavelength of reduced NADH).

  • Reaction Initiation: In a quartz cuvette, combine 900 µL of buffer and 50 µL of NADH stock (final concentration 50 µM). Read baseline absorbance for 1 minute.

  • MAP+ Addition: Rapidly inject 50 µL of MAP+ stock (final concentration 500 µM) into the cuvette and mix by inversion.

  • Kinetic Tracking: Record the decay in absorbance at 340 nm continuously for 30 minutes. The rate of absorbance decrease is directly proportional to the oxidation of NADH to NAD+, confirming the redox activity of the MAP+ pyridinium ring.

References

  • Guidechem. "Pyridinium,3-acetyl-1-methyl- 51061-43-9". 1

  • PubChem. "3-Acetyl-1-methylpyridin-1-ium iodide | C8H10INO | CID 11076275". 2

  • Google Patents. "EP1713480B1 - The use of quaternary pyridinium salts as vasoprotective agents". 4

  • Google Patents. "RU2366420C2 - Application of quaternary pyridinium salts as vasoprotective agents". 7

  • ResearchGate. "Changes in the electronic absorption spectra of equimolar (0.1 mM)...". 3

  • ResearchGate. "Radical scavenging properties of nicotinamide and its metabolites". 6

  • PMC / NIH. "Radiation countermeasure agents: an update (2011 – 2014)". 5

Sources

Foundational

3-Acetyl-1-methylpyridinium (MAP+): Bridging Nicotinamide Metabolism and Advanced Lipidomics

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently encounter small molecules that se...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter small molecules that serve dual, highly specialized roles across different scientific disciplines. 3-Acetyl-1-methylpyridinium (MAP+) , also known analytically as CH3-py, is a prime example of this duality. Structurally, it is a synthetic quaternary pyridinium salt engineered as an analog of 1-methylnicotinamide (MNA+), a major endogenous metabolite of Vitamin B3.

This whitepaper explores the two primary applications of MAP+ in biological systems:

  • Pharmacological Agent: A highly stable, vasoprotective compound that stimulates endothelial prostacyclin (PGI2) release.

  • Analytical Reagent: A revolutionary charge-tagging derivatization agent utilized in Paternò-Büchi (PB) photochemical reactions to pinpoint carbon-carbon double bond (C=C) locations in complex lipidomics.

The Nicotinamide Metabolome & Structural Duality

To understand the utility of MAP+, one must first examine its endogenous counterpart. Nicotinamide is metabolized in the liver by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA+). While MNA+ exhibits significant anti-inflammatory and anti-thrombotic properties, it is rapidly oxidized by aldehyde oxidase into downstream metabolites like 1-methyl-2-pyridone-5-carboxamide (2-PYR) and 1-methyl-4-pyridone-3-carboxamide (4-PYR), which lack vasoprotective efficacy[1].

MAP+ was synthesized to overcome this metabolic bottleneck. By replacing the amide group of MNA+ with an acetyl group, MAP+ resists rapid enzymatic degradation while retaining the critical quaternary pyridinium core[2]. This structural modification allows MAP+ to act as a prolonged pharmacological analog, making it an invaluable tool for studying endothelial pathways without the confounding variables of rapid metabolic clearance.

Pharmacological Mechanisms: Endothelial Activation

Endothelial dysfunction is a primary driver of cardiovascular diseases, characterized by impaired nitric oxide (NO) synthesis and diminished prostacyclin (PGI2) production. MAP+ has been identified as a potent vasoprotective agent that directly addresses this dysfunction[2].

When introduced into a biological system, MAP+ interacts with the vascular endothelium to upregulate the cyclooxygenase-2 (COX-2) pathway. This upregulation catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is subsequently isomerized into PGI2. The release of PGI2 induces profound vasodilation and inhibits platelet aggregation, resulting in a measurable thrombolytic response[2].

Pathway MAP 3-Acetyl-1-methylpyridinium (MAP+) Endo Vascular Endothelium Activation MAP->Endo Binds/Activates COX2 COX-2 Pathway Upregulation Endo->COX2 PGI2 Prostacyclin (PGI2) Release COX2->PGI2 Catalyzes Outcome Vasoprotection & Thrombolysis PGI2->Outcome Mediates

Fig 1: MAP+ induced COX-2 mediated prostacyclin (PGI2) release pathway.

Analytical Lipidomics: MAP+ as a Charge-Tagging Reagent

Beyond pharmacology, MAP+ (CH3-py) has revolutionized the field of mass spectrometry-based lipidomics. A persistent challenge in analyzing unsaturated fatty acids (FAs) is determining the exact location of C=C double bonds, as standard collision-induced dissociation (CID) cannot predictably cleave these bonds[3].

MAP+ solves this through a highly specific photochemical reaction known as the Paternò-Büchi (PB) derivatization .

The Chemical Logic: When a lipid extract is mixed with MAP+ and exposed to UV irradiation (254 nm), the carbonyl oxygen of the acetyl group on MAP+ undergoes a [2+2] cycloaddition with the C=C bond of the fatty acid. This forms a highly strained, four-membered oxetane ring. Simultaneously, the quaternary nitrogen of the MAP+ core provides a permanent, fixed positive charge. This charge-tagging drastically enhances the ionization efficiency of the lipid during Electrospray Ionization (ESI), pushing detection limits into the sub-nanomolar range[3]. Upon CID in the mass spectrometer, the oxetane ring ruptures diagonally, yielding predictable diagnostic fragment ions that mathematically pinpoint the original C=C location.

PB_Workflow Sample Biological Sample (Lipid Extraction) UV UV Irradiation (254 nm) Paternò-Büchi Reaction Sample->UV MAP_Reagent MAP+ (CH3-py) Charge-Tagging Reagent MAP_Reagent->UV Oxetane Oxetane Ring Formation at C=C Double Bonds UV->Oxetane LCMS LC-MS/MS Analysis (CID Fragmentation) Oxetane->LCMS Data C=C Location Isomer Quantitation LCMS->Data Diagnostic Ions

Fig 2: LC-MS/MS lipidomics workflow using MAP+ for Paternò-Büchi derivatization.

Quantitative Data Summary

The following table summarizes the comparative biological and analytical profiles of MAP+ against its structural relatives, highlighting the causality behind its selection in experimental designs[1][2].

CompoundBiological StatusThrombolytic Response (30 mg/kg)Primary MechanismAnalytical Utility
1-Methylnicotinamide (MNA+) Endogenous Metabolite~42% (Long-lasting)PGI2 Release via COX-2Limited (No reactive carbonyl)
3-Acetyl-1-methylpyridinium (MAP+) Synthetic AnalogHigh (Comparable to MNA+)PGI2 Release via COX-2High (PB Derivatization Reagent)
Nicotinamide (Vitamin B3) Metabolic Precursor~9% (Transient, <20 min)Weak / IndirectNone
1-Methyl-2-pyridone-5-carboxamide (2-PYR) Downstream MetaboliteInsignificantN/ANone

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the outcome of the protocol inherently proves the success of the mechanistic steps.

Protocol A: Paternò-Büchi Derivatization of Fatty Acids using MAP+

Objective: Quantify C=C location isomers in biological plasma.

  • Lipid Extraction: Extract total lipids from 50 μL of human plasma using a modified Folch method (chloroform/methanol/water). Centrifuge at 12,000 rpm for 10 min and collect the bottom organic layer. Dry completely under a gentle nitrogen flow[3].

  • Reagent Preparation: Prepare a 10 mM solution of MAP+ (CH3-py) in an acetone/water mixture.

  • Photochemical Derivatization: Reconstitute the dried lipid extract in 100 μL of the MAP+ solution. Transfer the mixture to a UV-transparent quartz capillary.

  • UV Irradiation (Causality Step): Irradiate the sample at 254 nm using a low-pressure mercury lamp for exactly 15 seconds. Causality: 15 seconds is the optimal kinetic window; shorter times yield incomplete oxetane formation, while prolonged exposure induces secondary fragmentation of the lipid backbone[3].

  • LC-MS/MS Analysis: Inject the derivatized sample into a reverse-phase LC system coupled to a tandem mass spectrometer operating in positive ESI mode.

  • System Validation: Isolate the target precursor mass and apply CID. The system is validated only if a specific pair of diagnostic fragment ions (representing the cleaved oxetane ring) is detected. The mass difference between these fragments mathematically confirms the C=C location.

Protocol B: In Vivo Assessment of MAP+-Induced PGI2 Release

Objective: Measure the vasoprotective efficacy of MAP+.

  • Model Preparation: Utilize a Wistar rat model equipped with an extracorporeal circulation loop to monitor real-time thrombolytic responses[2].

  • Administration: Administer MAP+ intravenously at a bolus dose of 30 mg/kg.

  • Biomarker Quantification (Causality Step): Draw blood samples at 15, 30, and 60 minutes post-injection. Causality: Endothelial PGI2 has a half-life of mere seconds, making direct measurement highly prone to false negatives. Therefore, the protocol mandates the quantification of 6-keto-PGF1α (the stable, non-enzymatic hydration product of PGI2)[4].

  • System Validation: Analyze plasma 6-keto-PGF1α levels via LC-MS/MS or high-sensitivity ELISA. A sustained, dose-dependent elevation of 6-keto-PGF1α validates the successful activation of the endothelial COX-2/PGI2 pathway by MAP+[2][4].

References

  • Title: A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers.
  • Title: EP1713480B1 - The use of quaternary pyridinium salts as vasoprotective agents.
  • Title: Radical scavenging properties of nicotinamide and its metabolites.
  • Title: (12) United States Patent (10) Patent No.: US 8,969,391 B2.

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 3-Acetyl-1-methylpyridinium Salts

Preamble: The Pivotal Role of Physicochemical Characterization In the landscape of drug discovery and chemical research, the journey from a novel molecule to a viable product is paved with rigorous characterization. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Pivotal Role of Physicochemical Characterization

In the landscape of drug discovery and chemical research, the journey from a novel molecule to a viable product is paved with rigorous characterization. For heterocyclic compounds like 3-Acetyl-1-methylpyridinium salts, a thorough understanding of their fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These salts, featuring a permanently charged quaternary nitrogen and an electrophilic acetyl group, present a unique set of challenges and opportunities. Their behavior in various solvent systems (solubility) and their resilience to environmental stresses (stability) dictate everything from reaction kinetics and purification strategies to formulation design, bioavailability, and shelf-life.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of 3-Acetyl-1-methylpyridinium salts. Moving beyond a simple recitation of methods, we delve into the causality behind experimental design, grounding our protocols in authoritative regulatory standards and first-principle chemical logic. The methodologies described herein are designed to be self-validating systems, providing the robust and reliable data necessary to accelerate research and make informed development decisions.

Section 1: Molecular Structure and Physicochemical Implications

The behavior of 3-Acetyl-1-methylpyridinium salts is intrinsically linked to their molecular architecture. The key features are:

  • The Pyridinium Core: The N-methylated pyridine ring confers a permanent positive charge, making the cation inherently polar. This feature is the primary driver of aqueous solubility.

  • The 3-Acetyl Group: This electron-withdrawing group is susceptible to nucleophilic attack and hydrolysis, representing a potential liability for the molecule's stability, particularly at non-neutral pH.

  • The Counter-ion (Anion): Not to be overlooked, the associated anion (e.g., chloride, iodide, tetrafluoroborate) plays a crucial role in modifying the salt's crystal lattice energy and, consequently, its solubility in various media.

Understanding these components allows us to predict and rationalize the salt's behavior under different experimental conditions.

cluster_cation 3-Acetyl-1-methylpyridinium Cation N N⁺ C1 C N->C1 C_Me CH₃ N->C_Me  Permanent  Positive Charge C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_Ac C C3->C_Ac  Susceptible to  Nucleophilic Attack C5 C C4->C5 C5->N O_Ac O C_Ac->O_Ac = C_Ac_Me CH₃ C_Ac->C_Ac_Me Anion X⁻ Anion_label Modifies Crystal Lattice Energy & Solubility Cation_label Influences Polarity & Aqueous Solubility

Caption: Key functional groups of a 3-Acetyl-1-methylpyridinium salt.

Section 2: Comprehensive Solubility Profiling

Solubility is not a single value but a profile that depends on the interplay between the solute, solvent, and environmental conditions. For ionizable compounds like pyridinium salts, this is particularly true.[1]

Causality Behind Experimental Choices
  • pH-Dependence: While the pyridinium nitrogen is permanently quaternized and not subject to protonation/deprotonation, the overall stability of the molecule can be pH-dependent, which indirectly affects apparent solubility if degradation occurs. Therefore, assessing solubility in buffered solutions (e.g., pH 1.2, 4.5, 6.8) is critical to mirror physiological conditions and identify potential liabilities.[2]

  • Solvent Selection: Evaluating solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, DMSO) is essential. This data informs suitability for different applications, from reaction media to formulation excipients and analytical method development.

  • Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a stock solution (often in DMSO) upon dilution in an aqueous buffer, reflecting its behavior in high-throughput screening. Thermodynamic solubility is the true equilibrium concentration of the compound in a saturated solution and is the gold standard for biopharmaceutical and developmental assessment.

Experimental Protocol: Equilibrium (Shake-Flask) Solubility Determination

This protocol is designed to determine the thermodynamic solubility, a self-validating standard for drug development.

Objective: To determine the equilibrium solubility of a 3-Acetyl-1-methylpyridinium salt in various aqueous and organic solvents.

Materials:

  • 3-Acetyl-1-methylpyridinium salt (solid, high purity)

  • Solvents: Purified water, 0.01 N HCl (pH ~2), pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol, acetonitrile.

  • Vials (e.g., 2 mL glass) with screw caps

  • Orbital shaker or rotator with temperature control (set to 25 °C and 37 °C)

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

  • Preparation: Add an excess amount of the solid salt to a vial (e.g., 2-5 mg to 1 mL of solvent). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Equilibration: Cap the vials securely and place them on the orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a period sufficient to reach saturation. A 24-hour period is a robust starting point, but 48-72 hours may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining fine particulates.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method or UV-Vis spectrophotometry. Calculate the concentration of the salt in the original saturated solution by back-calculating from the dilution factor.

  • Data Reporting: Express solubility in both mg/mL and Molarity (mol/L).

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

All quantitative data should be summarized for easy comparison.

Solvent System Temperature (°C) Solubility (mg/mL) ± SD Solubility (M) ± SD
Purified Water25Experimental DataExperimental Data
Purified Water37Experimental DataExperimental Data
0.01 N HCl (pH ~2)37Experimental DataExperimental Data
pH 4.5 Acetate Buffer37Experimental DataExperimental Data
pH 6.8 Phosphate Buffer37Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data

Section 3: Chemical Stability and Degradation Pathway Elucidation

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time.[3] Stability testing for 3-Acetyl-1-methylpyridinium salts must probe its vulnerabilities, particularly to hydrolysis, oxidation, and photolysis. The authoritative framework for this is provided by the International Council for Harmonisation (ICH) guidelines.[4]

Causality Behind Experimental Choices: Forced Degradation

Forced degradation, or stress testing, is the cornerstone of stability assessment.[5][6] Its purpose is multifaceted:

  • Identify Degradation Pathways: By intentionally degrading the molecule under harsh conditions, we can identify the likely degradation products that may form under long-term storage.[7]

  • Develop Stability-Indicating Methods: The stressed samples, containing the parent compound and its degradants, are used to develop and validate an analytical method (typically HPLC) that can resolve all components, proving the method is "stability-indicating."[8]

  • Inform Formulation and Packaging: Understanding if a molecule is sensitive to light, for example, will mandate the use of light-resistant packaging. Sensitivity to hydrolysis may guide the development of a non-aqueous formulation.

Predicted Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated for 3-Acetyl-1-methylpyridinium salts:

  • Hydrolysis: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to cleavage and formation of 1-methyl-3-carboxypyridinium or its corresponding acid/base form. This is often the most common degradation route for acetyl-substituted compounds.

  • Ring Opening/Modification: Under more extreme conditions (e.g., strong base, high heat), the pyridinium ring itself can be susceptible to cleavage.[9][10]

Parent 3-Acetyl-1-methylpyridinium (Parent Compound) Deg1 1-Methyl-3-carboxypyridinium (Hydrolysis Product) Parent->Deg1 Hydrolysis (Acid/Base Catalyzed) Deg2 Ring-Opened Products (e.g., Aldehydes, Amines) Parent->Deg2 Ring Cleavage (Extreme Conditions)

Caption: Predicted Degradation Pathways for 3-Acetyl-1-methylpyridinium.

Experimental Protocol: Forced Degradation Study

This protocol is aligned with the principles outlined in ICH Q1A(R2).[3] The goal is to achieve 5-20% degradation of the parent compound to ensure degradation products are formed at detectable levels without completely consuming the starting material.[8][11]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • 3-Acetyl-1-methylpyridinium salt

  • Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Solvents for sample preparation (e.g., water, acetonitrile)

  • Temperature-controlled ovens/baths

  • ICH-compliant photostability chamber

  • HPLC-UV/PDA and/or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the salt at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately. This is the T=0 control.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60 °C). Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at a milder condition (e.g., room temperature) due to expected higher reactivity. Withdraw aliquots, neutralize with acid, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation: Store the solid salt in an oven at an elevated temperature (e.g., 80 °C). Also, store a solution of the salt at 60 °C. Sample at time points, dissolve/dilute, and analyze.

  • Photostability: Expose the solid salt and a solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] Analyze the samples alongside a dark control stored under the same conditions.

  • Data Analysis: For each condition, use HPLC-PDA to assess peak purity of the parent peak and to detect new peaks. Use LC-MS to obtain mass information on any new peaks to aid in structural elucidation of degradants. Calculate the mass balance to ensure all major degradation products are accounted for.[11]

Data Presentation: Forced Degradation Summary
Stress Condition Duration/Temp % Assay Remaining No. of Degradants Major Degradant(s) (% Area) Mass Balance (%)
0.1 N HCl24h / 60°CDataDataDataData
0.1 N NaOH8h / RTDataDataDataData
3% H₂O₂24h / RTDataDataDataData
Thermal (Solid)7 days / 80°CDataDataDataData
Thermal (Solution)7 days / 60°CDataDataDataData
Photolytic (ICH Q1B)Per GuidelineDataDataDataData

Section 4: Long-Term and Accelerated Stability Study Design

While forced degradation provides a qualitative picture of potential issues, long-term and accelerated stability studies provide the quantitative data needed to establish a re-test period or shelf life and recommended storage conditions.[3]

Experimental Protocol: ICH Stability Study

Objective: To evaluate the stability of the 3-Acetyl-1-methylpyridinium salt under defined storage conditions over time.

Methodology:

  • Batch Selection: Use at least three primary batches of the salt manufactured with a process representative of the final production scale.[3]

  • Container Closure System: Store the salt in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions (per ICH Q1A(R2)):

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests: At each time point, the samples should be tested for critical quality attributes, which must include:

    • Appearance (visual inspection)

    • Assay (using the validated stability-indicating method)

    • Degradation Products/Purity (using the same method)

    • Water Content (e.g., by Karl Fischer titration), if applicable.

Conclusion

A systematic and scientifically-grounded approach to characterizing the solubility and stability of 3-Acetyl-1-methylpyridinium salts is indispensable for mitigating risks in research and development. By employing the robust, self-validating protocols detailed in this guide—from thermodynamic solubility determination to ICH-compliant forced degradation and long-term stability studies—researchers can generate the high-quality data necessary to understand degradation pathways, develop stable formulations, and satisfy regulatory requirements. This foundational knowledge is the critical enabler for advancing promising chemical entities from the laboratory to their final application.

References

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Veeprho. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Veeprho. [Link]

  • Patel, N. C., et al. (2015). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Thompson, E. J., et al. (2021). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. ChemRxiv. [Link]

  • Singh, S., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science Engineering and Technology. [Link]

  • Bavishi, B. (2016). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Held, I., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. [Link]

  • Katritzky, A. R., et al. (2000). Synthesis of 3-Substituted Pyridinium Salts. Arkivoc. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • Scilife. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Kumar, V., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Reynolds, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Thompson, E. J., et al. (2021). (A) Structures and solubilities of pyridinium salts in the current.... ResearchGate. [Link]

  • NextSDS. (n.d.). 3-acetyl-1-methylpyridinium — Chemical Substance Information. [Link]

  • Sharma, A., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

  • Lee, J. J., et al. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC. [Link]

  • Stolte, S., et al. (2010). (PDF) Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers. [Link]

  • González-Gaya, B., et al. (2019). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta. [Link]

  • Lee, J. J., et al. (2001). Degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31. PubMed. [Link]

  • EURL-SRM. (2013). Single Residue Methods. [Link]

  • Salvalaglio, M., et al. (2017). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

  • Ball, M., et al. (2020). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. ChemRxiv. [Link]

  • Du, D., et al. (2015). Salting-out induced liquid-liquid microextraction.... RSC Publishing. [Link]

  • Amer, M. M., et al. (1987). Titrimetric determination of acetylenic hyponotics using organic brominating agents. PubMed. [Link]

  • Seidell, A. (1919). Solubilities of inorganic and organic compounds.... HathiTrust Digital Library. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient.... OPUS. [Link]

  • ResearchGate. (n.d.). Solubilities of 3-acetylpyridine in supercritical carbon dioxide at several temperatures and pressures: Experimental and modeling. [Link]

  • Li, Y., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. PMC. [Link]

  • He, W., et al. (2023). Effect of stabilizer EDTA on the thermal hazard of green synthesis process of adipic acid.... Maximum Academic Press. [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis and Application of 3-Acetyl-1-methylpyridinium Iodide: A Mechanistic and Practical Guide

Executive Summary 3-Acetyl-1-methylpyridinium iodide is a highly versatile quaternary ammonium salt. It is widely utilized as an electrophilic precursor in the synthesis of complex heterocycles and as a charge-tagging re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-1-methylpyridinium iodide is a highly versatile quaternary ammonium salt. It is widely utilized as an electrophilic precursor in the synthesis of complex heterocycles and as a charge-tagging reagent in advanced lipidomics and mass spectrometry. This application note provides a self-validating, high-yield laboratory protocol for its synthesis via the Menschutkin reaction. Designed for researchers and drug development professionals, this guide details the mechanistic causality behind solvent and temperature selection, ensuring a robust and reproducible workflow.

Mechanistic Insights and Reaction Causality

The synthesis of 3-acetyl-1-methylpyridinium iodide relies on the Menschutkin reaction—a classic SN​2 bimolecular nucleophilic substitution where a tertiary amine (3-acetylpyridine) is alkylated by an alkyl halide (methyl iodide) to yield a quaternary ammonium salt.

Causality of Experimental Choices:

  • Solvent Selection (Dichloromethane): The reaction is performed in dichloromethane (DCM) [1]. DCM is a polar aprotic solvent that readily dissolves both 3-acetylpyridine and methyl iodide. Crucially, the resulting quaternary salt is highly polar and insoluble in DCM. As the reaction progresses, the product precipitates out of the solution. This phase separation drives the reaction equilibrium forward via Le Chatelier's principle and acts as an inherent self-purifying mechanism.

  • Temperature Control (20°C): Methyl iodide has a low boiling point (42.5°C) and is highly volatile. Maintaining the reaction at 20°C prevents the evaporative loss of the alkylating agent while providing sufficient kinetic energy to overcome the SN​2 activation barrier [1].

  • Purification Strategy: Washing the crude precipitate with cold diethyl ether efficiently strips away any residual unreacted 3-acetylpyridine and methyl iodide without dissolving the target ionic compound.

Mechanism N1 3-Acetylpyridine (Nucleophile) N3 SN2 Transition State [N---CH3---I]‡ N1->N3 Lone pair attack N2 Methyl Iodide (Electrophile) N2->N3 C-I bond breaking N4 3-Acetyl-1-methylpyridinium (Cation) N3->N4 Alkylation N5 Iodide (Counterion) N3->N5 Leaving group

Mechanistic pathway of the Menschutkin reaction forming 3-acetyl-1-methylpyridinium iodide.

Experimental Workflow

The following diagram illustrates the continuous process from reagent preparation to the isolation of the pure quaternary salt.

Workflow A 1. Reagent Preparation (3-Acetylpyridine + DCM) B 2. Alkylating Agent Addition (Dropwise MeI at 0°C) A->B C 3. N-Alkylation Reaction (Stir at 20°C for 48h) B->C D 4. Product Precipitation (Formation of Yellow Solid) C->D E 5. Vacuum Filtration (Isolate Crude Salt) D->E F 6. Washing Step (Cold Diethyl Ether) E->F G 7. Vacuum Drying (Desiccator, 24h) F->G H 8. Pure 3-Acetyl-1-methylpyridinium Iodide G->H

Experimental workflow for the synthesis of 3-acetyl-1-methylpyridinium iodide.

Materials and Equipment

Reagents:

  • 3-Acetylpyridine (CAS: 350-03-8, Purity >98%)

  • Methyl Iodide (MeI) (CAS: 74-88-4, Purity >99%, stabilized with copper or silver wire)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether (for washing)

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Addition funnel

  • Argon or Nitrogen gas line (for inert atmosphere)

  • Büchner funnel and vacuum filtration flask

  • Vacuum desiccator

Step-by-Step Protocol

Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Preparation of the Reaction Mixture: Into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol (1.21 g) of 3-acetylpyridine.

  • Solvent Addition: Dissolve the 3-acetylpyridine in 20 mL of anhydrous dichloromethane (DCM). Purge the flask with Argon to ensure an inert atmosphere.

  • Cooling: Place the reaction flask in an ice-water bath to cool the solution to 0°C. This prevents exothermic runaway upon the initial addition of the alkylating agent.

  • Addition of Methyl Iodide: Using an addition funnel, add 12.0 mmol (1.70 g, ~0.75 mL) of methyl iodide dropwise over 10 minutes. A slight molar excess (1.2 eq) of MeI ensures complete conversion of the pyridine derivative.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 20°C. Stir the mixture continuously for 48 hours [1]. Over this period, a yellow precipitate (the quaternary salt) will form and crash out of the solution.

  • Filtration: Collect the precipitated 3-acetyl-1-methylpyridinium iodide via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three 10 mL portions of ice-cold anhydrous diethyl ether. This removes unreacted starting materials and residual solvent.

  • Drying: Transfer the yellow solid to a vacuum desiccator and dry under high vacuum for 24 hours to remove trace ether and moisture.

Quantitative Data & Reaction Parameters

The following table summarizes the key quantitative parameters and their mechanistic rationale for this protocol.

ParameterValue / MetricCausality / Rationale
Molar Ratio 1.0 : 1.2 (Pyridine : MeI)Slight excess of MeI drives the reaction to completion.
Temperature 20°CPrevents volatilization of MeI (b.p. 42.5°C) while maintaining SN​2 kinetics.
Reaction Time 48 hoursEnsures maximum yield (up to 99%) [1].
Solvent Dichloromethane (DCM)Solubilizes reactants but acts as an anti-solvent for the ionic product.
Wash Solvent Cold Diethyl EtherSelectively removes non-polar impurities without dissolving the salt.
Expected Yield > 95%Product precipitation prevents the reverse reaction.

Downstream Applications

The synthesized 3-acetyl-1-methylpyridinium iodide serves as a critical reagent in two primary domains:

  • Complex Heterocycle Synthesis: It acts as a highly electrophilic species in tandem dinucleophilic cyclizations. For example, its reaction with cyclohexane-1,3-diones in the presence of a base (like K2​CO3​ ) yields functionalized 8-oxa-10-aza-tricyclo[7.3.1.0 2,7 ]trideca-2(7),11-dienes. The regioselective attack occurs at the 4-position of the pyridinium ring, driven by the computed local softness of the cation [2].

  • Lipidomics and Mass Spectrometry: In advanced analytical chemistry, 3-acetyl-1-methylpyridinium (often referred to as a charge-tagging reagent) is utilized in Paternò-Büchi (PB) derivatization workflows. It reacts with the carbon-carbon double bonds of unsaturated fatty acids under UV irradiation. This derivatization allows for the in-depth quantitation and confident assignment of C=C location isomers via reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS)[3].

References

  • Title : 3-Acetylpyridine Basic Information and Synthesis Conditions Source : LookChem URL :[Link]

  • Title : Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts Source : Beilstein Journal of Organic Chemistry (2013, 9, 1119–1126) URL :[Link]

  • Title : A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers Source : Journal of Lipid Research (2021, 62, 100110) URL :[Link]

Application

Application Notes and Protocols for Antimicrobial Assays Using 3-Acetyl-1-methylpyridinium

Introduction Pyridinium salts, a class of quaternary ammonium compounds (QACs), are recognized for their broad-spectrum antimicrobial properties, making them a focal point in the development of novel biocides, disinfecta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridinium salts, a class of quaternary ammonium compounds (QACs), are recognized for their broad-spectrum antimicrobial properties, making them a focal point in the development of novel biocides, disinfectants, and antiseptic agents.[1][2] Their efficacy is intrinsically linked to their molecular structure, particularly the cationic pyridinium headgroup and associated hydrophobic moieties.[3][4] 3-Acetyl-1-methylpyridinium is a member of this class, and while specific antimicrobial data for this compound is not extensively documented in publicly available literature, its structural features suggest potential for antimicrobial activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for 3-Acetyl-1-methylpyridinium. The protocols outlined herein are based on established methodologies from authoritative bodies and peer-reviewed literature for the evaluation of new chemical entities.[5][6][7]

Proposed Mechanism of Action

The primary antimicrobial mechanism of pyridinium salts involves the disruption of bacterial cell membrane integrity.[1] The positively charged pyridinium headgroup is believed to electrostatically interact with negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] Following this initial adsorption, the hydrophobic components of the molecule are thought to insert into the lipid bilayer, leading to a detergent-like effect that increases membrane permeability, causes leakage of essential intracellular components, and ultimately results in cell death.[1][3]

Part 1: Compound Preparation and Handling

Compound Acquisition and Storage

3-Acetyl-1-methylpyridinium can be sourced as a custom synthesis product or from specialized chemical suppliers. It is often available as an iodide salt.[8]

  • Purity Assessment: Before use, it is crucial to confirm the purity of the compound, as impurities can significantly impact the results of biological assays. This can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Storage: To maintain its stability, 3-Acetyl-1-methylpyridinium should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere if the compound is found to be hygroscopic or sensitive to oxidation.

Preparation of Stock Solutions

A high-concentration stock solution of 3-Acetyl-1-methylpyridinium should be prepared in an appropriate solvent.

  • Solvent Selection: The choice of solvent is critical and should be one that completely dissolves the compound and has minimal to no antimicrobial activity at the concentrations used in the assay. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[6] A preliminary test should be conducted to ensure the solvent does not inhibit microbial growth at the highest concentration used in the subsequent assays.

  • Stock Concentration: A typical stock solution concentration is 10 mg/mL. This allows for easy serial dilutions to achieve the desired final concentrations for testing.

  • Procedure:

    • Accurately weigh the desired amount of 3-Acetyl-1-methylpyridinium powder.

    • Dissolve the powder in the chosen solvent (e.g., DMSO) to achieve the target concentration.

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Antimicrobial Susceptibility Testing Protocols

The following protocols are designed to determine the antimicrobial efficacy of 3-Acetyl-1-methylpyridinium. It is recommended to test the compound against a panel of clinically relevant microorganisms, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Experimental Protocol
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6][9]

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the 3-Acetyl-1-methylpyridinium stock solution in the appropriate broth medium.[6] The concentration range should be chosen based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.[5]

    • Include a positive control (microbes with no compound) and a negative control (broth medium only).[5][6] A solvent control (microbes with the highest concentration of the solvent used) should also be included.

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

    • Optionally, a growth indicator dye like resazurin can be used for a colorimetric determination of the MIC.[10]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare 0.5 McFarland Inoculum C Inoculate wells with microbial suspension A->C B Prepare Serial Dilutions of 3-Acetyl-1-methylpyridinium in 96-well plate B->C D Incubate at appropriate temperature and time C->D E Visually inspect for turbidity (growth) D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution Assay.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through a solidified agar medium seeded with the test microorganism.

Experimental Protocol
  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum (0.5 McFarland) across the entire surface of an agar plate (e.g., Mueller-Hinton Agar).[5]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[5]

  • Application of Compound:

    • Add a fixed volume of the 3-Acetyl-1-methylpyridinium solution (at various concentrations) to a designated well.

    • Include a positive control (a standard antibiotic) and a negative control (solvent).

  • Incubation:

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Quantitative Summary

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data.

Test MicroorganismGram Stain3-Acetyl-1-methylpyridinium MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Experimental Value]Vancomycin[Reference Value]
Bacillus subtilisGram-positive[Experimental Value]Penicillin[Reference Value]
Escherichia coliGram-negative[Experimental Value]Ciprofloxacin[Reference Value]
Pseudomonas aeruginosaGram-negative[Experimental Value]Gentamicin[Reference Value]
Candida albicansN/A (Fungus)[Experimental Value]Fluconazole[Reference Value]

Part 3: Advanced Protocols and Mechanistic Insights

Time-Kill Assay

A time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol
  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution assay.

  • Exposure: Add 3-Acetyl-1-methylpyridinium at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the microbial suspension. Include a growth control without the compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Investigating the Mechanism of Action: Membrane Permeability Assay

Given that pyridinium compounds are known to disrupt cell membranes, a membrane permeability assay can provide mechanistic insights.

Experimental Protocol using Propidium Iodide
  • Cell Preparation: Prepare a suspension of the test microorganism in a suitable buffer (e.g., PBS).

  • Compound Treatment: Treat the cells with 3-Acetyl-1-methylpyridinium at its MIC and supra-MIC concentrations. Include an untreated control.

  • Staining: Add propidium iodide (PI) to each sample. PI is a fluorescent dye that can only enter cells with compromised membranes.

  • Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.

Proposed Mechanism of Action Diagram

Mechanism_of_Action cluster_compound 3-Acetyl-1-methylpyridinium cluster_membrane Bacterial Cell Membrane cluster_effect Antimicrobial Effect Compound Cationic Pyridinium Headgroup + Hydrophobic Acetyl Moiety Membrane Negatively Charged Surface (Teichoic Acids/LPS) Compound->Membrane Electrostatic Interaction Bilayer Lipid Bilayer Membrane->Bilayer Insertion Disruption Membrane Disruption Bilayer->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for pyridinium salts.

Conclusion

These application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of 3-Acetyl-1-methylpyridinium. By following these standardized protocols, researchers can generate reliable and reproducible data to ascertain the potential of this compound as a novel antimicrobial agent. Further studies, including cytotoxicity assays against mammalian cell lines and in vivo efficacy models, would be necessary to fully characterize its therapeutic potential.

References

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and antimicrobial activity of some pyridinium salts. PubMed. [Link]

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

  • AIP Publishing. (n.d.). Synthesis and Antibacterial Activity of Novel Tetra-Pyridinium Salts Based on Pentaerythritol. AIP Publishing. [Link]

  • Wang, P. Y., et al. (2018). Antimicrobial evaluation and action mechanism of pyridinium-decorated 1,4-pentadien-3-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(10), 1836-1840. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Li, Y., et al. (2021). Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. Nanoscale, 13(42), 17899-17909. [Link]

  • Witek, A. M., et al. (2021). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Applied and Environmental Microbiology, 87(14), e00576-21. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • Płazińska, A., Płaziński, W., & Gucma, M. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 25(24), 5924. [Link]

  • Patel, R. B., et al. (2016). Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 948-957. [Link]

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. [Link]

  • Impact of Acetylation on Antimicrobial Properties. (2026, March 28). [Source Not Available].
  • Płazińska, A., Płaziński, W., & Gucma, M. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5924. [Link]

  • NextSDS. (n.d.). 3-acetyl-1-methylpyridinium — Chemical Substance Information. NextSDS. [Link]

Sources

Method

Application Note: 3-Acetyl-1-methylpyridinium Iodide as a Versatile Precursor in Advanced Pharmaceutical Synthesis

Introduction & Mechanistic Rationale The construction of complex, nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical synthesis. 3-Acetyl-1-methylpyridinium iodide (3-AMPI) [CAS: 6965-62-4] serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The construction of complex, nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical synthesis. 3-Acetyl-1-methylpyridinium iodide (3-AMPI) [CAS: 6965-62-4] serves as a highly versatile, electrophilic platform for the rapid assembly of piperidines, 1,2,3,4-tetrahydropyridines, and bridged alkaloid frameworks [1].

Unlike unactivated pyridines, which are notoriously resistant to nucleophilic attack and direct hydrogenation due to their aromatic stability, the quaternization of the nitrogen atom in 3-AMPI drastically lowers the lowest unoccupied molecular orbital (LUMO) energy. Furthermore, the 3-acetyl group acts as a potent electron-withdrawing group (EWG). This dual activation polarizes the ring, directing incoming nucleophiles regioselectively to the C4 or C6 positions.

According to Hard-Soft Acid-Base (HSAB) theory, soft carbon nucleophiles (such as enolates derived from indoles) preferentially attack the C4 position, yielding 1,4-dihydropyridines. These dihydropyridines are critical intermediates in the biomimetic total synthesis of complex indole alkaloids, such as those in the ervatamine family [1]. Conversely, tandem dinucleophilic cyclizations leverage both the electrophilicity of the pyridinium core and the reactivity of the acetyl group to form bridged tricyclic scaffolds [2].

Pathway A 3-Acetyl-1-methylpyridinium Iodide (3-AMPI) B Nucleophilic Attack (Enolates, 1,3-Diketones) A->B C C4-Attack (Soft Nucleophiles) B->C Regioselective D C6-Attack (Hard Nucleophiles) B->D Regioselective E 1,4-Dihydropyridine Intermediates C->E F 1,6-Dihydropyridine Intermediates D->F G Indole Alkaloids (e.g., Ervatamine) E->G Cyclization H Bridged Tricyclic Frameworks F->H Tandem Cyclization

Divergent regioselective pathways of 3-AMPI leading to distinct pharmaceutical scaffolds.

Experimental Protocols & Workflows

The following protocols have been designed as self-validating systems. In-process visual cues and mechanistic rationales are provided to ensure synthetic integrity and reproducibility.

Protocol A: Biomimetic Synthesis of 1,4-Dihydropyridines (Ervatamine Precursors)

This protocol details the addition of an indole-derived enolate to 3-AMPI, a foundational step in the synthesis of cyclohepta[b]indoles and ervatamine alkaloids [1].

Causality & Design Choice: The enolate of 2-acetyl-1-benzylindole is a soft nucleophile that selectively attacks the C4 position of 3-AMPI. The resulting 1,4-dihydropyridine is stabilized by the conjugation extended through the 3-acetyl group, preventing premature rearomatization.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve 2-acetyl-1-benzylindole (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Dropwise add Lithium Hexamethyldisilazide (LHMDS, 1.1 equiv). Stir for 30 minutes.

  • Electrophile Addition: Dissolve 3-AMPI (1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Reaction Maturation: Allow the reaction to slowly warm to -20 °C over 2 hours. Self-Validation: The reaction mixture will transition from a deep red (enolate) to a pale yellow/orange suspension, indicating the consumption of the enolate and formation of the dihydropyridine.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl at -20 °C to prevent base-catalyzed decomposition of the delicate 1,4-dihydropyridine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify immediately via neutral alumina column chromatography (silica gel may cause degradation) to yield the 3,5-diacylated 1,4-dihydropyridine intermediate.

Protocol B: Tandem Dinucleophilic Cyclization to Bridged Alkaloids

This workflow constructs complex 8-oxa-10-aza-tricyclo[7.3.1.0^{2,7}]trideca-2(7),11-dienes via the reaction of cyclohexane-1,3-diones with 3-AMPI [2].

Causality & Design Choice: Potassium carbonate ( K2​CO3​ ) is strictly required as the base. Computational Density Functional Theory (DFT) studies confirm that the potassium cation ( K+ ) acts as a crucial template. It coordinates simultaneously with the oxygen atoms of the 1,3-dicarbonyl and the acetyl group of the pyridinium salt, lowering the free energy of the transition state for the intramolecular cyclization[2]. Sodium or lithium bases result in failed cyclizations.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 3-AMPI (1.0 equiv) and cyclohexane-1,3-dione (1.0 equiv) in HPLC-grade Acetonitrile (CH₃CN).

  • Templated Activation: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv) to the suspension.

  • Cyclization: Stir the mixture at room temperature for 24 hours. Self-Validation: The heterogeneous mixture will gradually change color and form a fine precipitate as the cyclized product and KI salt precipitate out of the acetonitrile.

  • Workup: Filter the suspension to remove inorganic salts. Wash the filter cake with cold CH₃CN. Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol to obtain the pure tricyclic framework.

Protocol C: Anion-Exchange and Catalytic Hydrogenation to 1,2,3,4-Tetrahydropyridines

1,2,3,4-Tetrahydropyridines are highly valuable but notoriously unstable intermediates in alkaloid biosynthesis. They can be accessed by the controlled reduction of 3-AMPI [3].

Causality & Design Choice: Direct hydrogenation of the iodide salt (3-AMPI) using Palladium on Carbon (Pd/C) will fail. The large, polarizable iodide anion strongly adsorbs onto the palladium surface, completely poisoning the catalyst. An upfront anion exchange using Silver Chloride (AgCl) to swap iodide for chloride is a mandatory prerequisite [3].

Workflow S1 Step 1: 3-AMPI in Methanol S2 Step 2: Add AgCl (Anion Exchange) S1->S2 S3 Step 3: Filtration (Remove AgI) S2->S3 Prevents poisoning S4 Step 4: Hydrogenation (Pd/C, Et3N, H2) S3->S4 S5 Product: 1,2,3,4- Tetrahydropyridine S4->S5 Selective reduction

Step-by-step workflow for the conversion of 3-AMPI to 1,2,3,4-tetrahydropyridines.

Step-by-Step Methodology:

  • Anion Exchange: Dissolve 3-AMPI (3.0 g) in 80 mL of Methanol. Add freshly prepared, light-shielded AgCl (7.0 g, excess).

  • Stirring: Stir the mixture at room temperature for 2 hours in the dark. Self-Validation: The white AgCl powder will convert into a distinct pale-yellow precipitate (AgI), confirming successful anion exchange.

  • Filtration: Isolate the solid by filtration through a Celite pad and wash thoroughly with Methanol. The combined filtrate now contains 3-acetyl-1-methylpyridinium chloride.

  • Hydrogenation: Transfer the filtrate to a hydrogenation flask. Add Triethylamine (Et₃N, 0.7 mL) to suppress iminium ion formation and stabilize the enamine form. Add 10% Pd/C (0.5 g).

  • Reduction: Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to remove the catalyst, concentrate, and purify via flash chromatography (neutral alumina) to yield the 1,2,3,4-tetrahydropyridine [3].

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected outcomes for the diverse synthetic trajectories of 3-AMPI, allowing for rapid cross-comparison of reaction parameters.

Target ScaffoldNucleophile / ReagentCatalyst / BaseSolventTemp / TimeRegioselectivityTypical Yield (%)
1,4-Dihydropyridine (Ervatamine Precursor)2-Acetyl-1-benzylindole enolateLHMDS (1.1 eq)THF / DMF-78 °C to -20 °C, 2hC4-Attack70 - 75%
Bridged Tricyclic Alkaloid Cyclohexane-1,3-dioneK₂CO₃ (2.0 eq)CH₃CNRT, 24hC4-Attack + C2-O-Cyclization80 - 85%
1,2,3,4-Tetrahydropyridine H₂ (1 atm)AgCl (excess), 10% Pd/C, Et₃NMeOHRT, 2 - 4hC2/C6 Reduction85 - 90%

References

  • Bennasar, M.-L.; Vidal, B.; Bosch, J. "Biomimetic Total Synthesis of Ervitsine and Indole Alkaloids of the Ervatamine Group via 1,4-Dihydropyridines." Journal of Organic Chemistry, 1997, 62(11), 3597–3609. URL:[Link]

  • Bogdanov, A. V.; Mironov, V. F.; et al. "Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts." Beilstein Journal of Organic Chemistry, 2013, 9, 1119–1126. URL:[Link]

  • Quirion, J.-C.; Husson, H.-P. "Product Subclass 19: 1,2,3,4-Tetrahydropyridines and Derivatives." Science of Synthesis, Thieme, 2005. URL:[Link]

Application

Application Note: HPLC-UV/Vis and LC-MS/MS Quantification of 3-Acetyl-1-methylpyridinium (3-AMP)

Introduction & Mechanistic Background 3-Acetyl-1-methylpyridinium (3-AMP, CAS 51061-43-9) is a permanently charged, highly polar quaternary pyridinium cation with a molecular weight of 136.17 g/mol and a LogP of approxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

3-Acetyl-1-methylpyridinium (3-AMP, CAS 51061-43-9) is a permanently charged, highly polar quaternary pyridinium cation with a molecular weight of 136.17 g/mol and a LogP of approximately 0.71. In modern analytical and synthetic chemistry, 3-AMP serves several critical roles across diverse disciplines:

  • Lipidomics (Charge-Tagging): 3-AMP is utilized as a powerful charge-tagging reagent in Paternò-Büchi (PB) derivatization workflows to localize carbon-carbon double bonds (C=C) in fatty acids via LC-MS/MS[1]. The fixed positive charge drastically enhances electrospray ionization (ESI) efficiency, enabling sub-nanomolar detection limits for complex lipid location isomers[2].

  • Organic Synthesis: 3-AMP acts as an electrophilic building block in tandem dinucleophilic cyclizations with 1,3-diketones, forming biologically relevant tetrahydropyridine and 8-oxa-10-aza-tricyclo scaffolds[3]. The reaction proceeds via regioselective nucleophilic attack at the 4-position of the pyridinium ring[4].

  • Material Science: It is a key component in the synthesis of supramolecular cocrystals (e.g., with 18-crown-6) that exhibit third-order nonlinear optical (NLO) properties and reverse saturable absorption for optoelectronic applications[5],[6].

The Analytical Challenge & Causality

Because 3-AMP is a permanent cation with high polarity, traditional reversed-phase liquid chromatography (RPLC) on standard C18 columns fails to retain the molecule. On a standard C18 phase, 3-AMP elutes at the void volume ( t0​ ) with severe peak tailing due to secondary interactions with unendcapped surface silanols.

To accurately quantify residual 3-AMP in lipidomic matrices or monitor its consumption in synthetic workflows, analysts must employ strategies that alter the retention mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) .

Chromatographic Strategies

Method A: HILIC-MS/MS (The Lipidomics Standard)

HILIC utilizes a zwitterionic or highly polar stationary phase. The retention mechanism relies on the partitioning of 3-AMP into a water-enriched layer immobilized on the stationary phase, combined with electrostatic interactions. By utilizing high organic mobile phases (e.g., >80% Acetonitrile) and volatile buffers (Ammonium Formate), this method is the gold standard for LC-MS/MS downstream analysis, preventing ion suppression while maintaining sharp peak shapes.

Method B: IP-RPLC-UV (The QA/QC Standard)

For routine QA/QC or reaction monitoring without mass spectrometry, IP-RPLC is preferred. By adding an anionic ion-pairing reagent like Heptafluorobutyric acid (HFBA) to the mobile phase, the negatively charged HFBA pairs with the positively charged 3-AMP cation. This neutralizes the charge and increases the apparent hydrophobicity of the complex, allowing robust retention on a standard C18 column.

DecisionTree Start 3-AMP Sample (Lipidomics or Synthesis) CheckMS Is LC-MS/MS Detection Required? Start->CheckMS YesMS Yes (High Sensitivity) CheckMS->YesMS Yes NoMS No (UV/Vis QA/QC) CheckMS->NoMS No HILIC Method A: HILIC Column: ZIC-HILIC Buffer: NH4Fa (Volatile) YesMS->HILIC MS-Compatible NoMS->HILIC Alternative IPRPLC Method B: IP-RPLC Column: C18 Ion-Pair: HFBA NoMS->IPRPLC Robust Retention

Analytical decision tree for selecting the appropriate 3-AMP quantification method.

Experimental Protocols: A Self-Validating System

Sample Preparation Workflow

For Synthetic Reaction Monitoring (Dinucleophilic Cyclization):

  • Aliquot 10 µL of the reaction mixture (e.g., in Acetonitrile/K₂CO₃)[4].

  • Quench the reaction by adding 990 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifuge at 12,000 × g for 5 minutes to pellet insoluble inorganic salts.

  • Transfer the supernatant to an HPLC vial for direct injection (Method A or B).

For Residual Reagent Analysis in Lipidomics (PB Derivatization):

  • Following UV irradiation (254 nm) of the fatty acid/3-AMP mixture[1], add 4 volumes of ice-cold Acetone to precipitate bulk proteins/lipids.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilute the supernatant 1:10 with Mobile Phase A to ensure solvent matching and prevent peak distortion.

PB_Reaction FA Unsaturated Fatty Acid (Target Analyte) UV_Irrad UV Irradiation (254 nm) FA->UV_Irrad Reagent 3-AMP Reagent (Excess Added) Reagent->UV_Irrad Oxetane Oxetane Product (Fixed Positive Charge) UV_Irrad->Oxetane PB Reaction Residual Residual 3-AMP (Requires HPLC Quant) UV_Irrad->Residual Unreacted

Paternò-Büchi derivatization pathway generating residual 3-AMP requiring quantification.
System Suitability Testing (SST)

Before sample analysis, the HPLC system must self-validate to ensure the chosen retention mechanism is functioning correctly. Inject a 10 µg/mL 3-AMP standard six times. The system is validated only if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0% (Ensures column equilibration).

  • Peak Area Precision: %RSD ≤ 2.0% (Ensures injector reproducibility).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful masking of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column efficiency).

Data Presentation & Method Parameters

Table 1: Chromatographic Parameters Comparison
ParameterMethod A: HILIC-MS/MS (Lipidomics)Method B: IP-RPLC-UV (Synthesis QA/QC)
Column SeQuant ZIC-HILIC (150 × 2.1 mm, 3.5 μm)Waters XBridge C18 (150 × 4.6 mm, 5 μm)
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.5)Water + 0.1% Heptafluorobutyric acid (HFBA)
Mobile Phase B AcetonitrileAcetonitrile + 0.1% HFBA
Flow Rate 0.3 mL/min1.0 mL/min
Injection Volume 2 µL10 µL
Detection ESI+ MS/MS (MRM transition: 136.1 → 94.1)UV/Vis at 260 nm
Gradient Program 0-2 min: 90% B2-8 min: 90% → 50% B8-10 min: 50% B10.1-15 min: 90% B0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% B12.1-17 min: 5% B
Expected Rt​ ~ 6.5 minutes~ 7.2 minutes
Table 2: Method Validation Metrics (Representative Data)
Validation MetricMethod A (HILIC-MS/MS)Method B (IP-RPLC-UV)
Linear Range 0.5 ng/mL – 500 ng/mL0.1 µg/mL – 100 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.998
Limit of Detection (LOD) 0.15 ng/mL0.03 µg/mL
Limit of Quantitation (LOQ) 0.50 ng/mL0.10 µg/mL
Intra-day Precision (%RSD) 1.8%1.2%
Inter-day Precision (%RSD) 2.4%1.9%
Recovery Matrix Effect 92% – 105% (Plasma)98% – 102% (Reaction Solvent)

References

  • Zhao, J., Fang, M., & Xia, Y. (2021). "A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers." Journal of Lipid Research, 62, 100110.

  • Kiamehr, M., Moghaddam, F. M., Mkrtchyan, S., Semeniuchenko, V., Supe, L., Villinger, A., Langer, P., & Iaroshenko, V. O. (2013). "Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts." Beilstein Journal of Organic Chemistry, 9, 1119-1126.

  • Samandarov, E. S., et al. (2025). "Structural insights, dielectric behavior, and third-order nonlinear optical properties of a supramolecular cocrystal of[(3-acetyl-1-methylpyridinium)2 (18-crown-6)] diiodide." Journal of Materials Science: Materials in Electronics.

  • Guidechem Chemical Database. "Pyridinium,3-acetyl-1-methyl- 51061-43-9 Properties."

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 3-Acetyl-1-methylpyridinium

Introduction: The Analytical Imperative for Substituted Pyridinium Salts In the landscape of pharmaceutical research and materials science, N-alkylpyridinium scaffolds are of paramount importance. Their utility as core c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Substituted Pyridinium Salts

In the landscape of pharmaceutical research and materials science, N-alkylpyridinium scaffolds are of paramount importance. Their utility as core components in biologically active molecules and functional materials necessitates rigorous and unambiguous structural characterization. 3-Acetyl-1-methylpyridinium, a cation featuring both an electron-withdrawing acetyl group and a permanent positive charge, presents a compelling case for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for elucidating its molecular structure, providing precise information on the electronic environment of each atom.

This application note provides an in-depth guide to the ¹H and ¹³C NMR analysis of 3-Acetyl-1-methylpyridinium. Moving beyond a simple recitation of parameters, this document explains the causality behind experimental choices, offers a robust protocol for obtaining high-quality spectra, and provides a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR.

Part 1: Foundational Principles of NMR for 3-Acetyl-1-methylpyridinium

The NMR spectrum of 3-Acetyl-1-methylpyridinium is dictated by the unique electronic architecture of the molecule. The quaternized nitrogen atom imparts a positive charge that is delocalized across the pyridinium ring, profoundly influencing the chemical shifts of the ring's protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is characterized by signals from three distinct regions: the aromatic pyridinium ring, the N-methyl group, and the acetyl methyl group.

  • Pyridinium Ring Protons (H2, H4, H5, H6): These protons resonate significantly downfield (typically δ 8.0-9.5 ppm). This is a direct consequence of the deshielding effect from the positively charged nitrogen atom, which withdraws electron density from the ring.[1] The protons alpha to the nitrogen (H2 and H6) are the most deshielded and thus appear furthest downfield.[1]

  • N-Methyl Protons (N-CH₃): The protons of the methyl group directly attached to the nitrogen are also deshielded by the adjacent positive charge, typically appearing in the δ 4.0-4.5 ppm range.

  • Acetyl Methyl Protons (CO-CH₃): These protons are less affected by the ring's positive charge and resonate in a more typical alkyl-ketone region, generally around δ 2.5-2.8 ppm.

Spin-spin coupling provides crucial connectivity information. We expect to see doublet or triplet-like patterns for the ring protons due to coupling with their neighbors, while the N-CH₃ and CO-CH₃ protons will appear as sharp singlets as they have no adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

In ¹³C NMR, the same electronic effects are at play. The spectrum, typically acquired with proton decoupling, will show sharp singlets for each chemically unique carbon atom.

  • Pyridinium Ring Carbons (C2-C6): These carbons are found in the aromatic region (δ 125-150 ppm). Similar to the protons, the carbons alpha to the nitrogen (C2 and C6) are the most deshielded.[1] The presence of the acetyl substituent will further influence the chemical shifts of C3 and its neighbors.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield, typically in the δ 195-200 ppm region.[2][3]

  • N-Methyl Carbon (N-CH₃): This carbon resonates in the δ 45-55 ppm range.[4]

  • Acetyl Methyl Carbon (CO-CH₃): This carbon is found in the upfield region, typically around δ 25-30 ppm.

Part 2: Experimental Design & Protocols

A successful NMR experiment is built upon meticulous sample preparation and thoughtful selection of acquisition parameters. The protocols described here are designed to be self-validating, ensuring reproducibility and high-quality data.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical, as the chemical shifts of pyridinium salts can be highly sensitive to their environment.[1][5][6] Polarity, viscosity, and the potential for hydrogen bonding all influence the final spectrum.

Materials:

  • 3-Acetyl-1-methylpyridinium salt (e.g., iodide, bromide, or triflate salt)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD)

  • Pipettes and a vortex mixer

Step-by-Step Procedure:

  • Analyte Weighing: Accurately weigh 5-10 mg of the 3-Acetyl-1-methylpyridinium salt for ¹H NMR, or 20-30 mg for ¹³C NMR, and place it directly into a clean, dry NMR tube.[7] Higher concentrations are needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

  • Solvent Selection & Addition:

    • Causality: DMSO-d₆ is an excellent starting choice due to its high polarity, which readily dissolves most pyridinium salts, and its high boiling point, which ensures sample stability. D₂O is also a good option, particularly if studying biological interactions, but be aware that exchangeable protons will not be observed.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.[8] This volume ensures the sample fills the detection region of the spectrometer's RF coil.

  • Dissolution: Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter. Gentle warming may be required for less soluble salts.

  • Transfer & Labeling: Transfer the sample to the spectrometer's sample holder (spinner turbine), ensuring it is positioned correctly. Label the sample clearly.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte (5-10 mg for ¹H, 20-30 mg for ¹³C) solvent 2. Select & Add Solvent (e.g., DMSO-d₆, 0.6 mL) weigh->solvent Place in NMR tube dissolve 3. Ensure Complete Dissolution (Vortex/Warm) solvent->dissolve Cap and mix transfer 4. Transfer to Spectrometer dissolve->transfer Inspect for clarity

Caption: Experimental workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

The following are general starting parameters for a modern 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 2 seconds. This delay is crucial to allow protons to return to equilibrium between pulses, ensuring accurate signal integration.

  • Number of Scans (ns): 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: 220-240 ppm, centered around 110 ppm.

  • Acquisition Time: ~1-1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024-4096 scans. A higher number of scans is required to compensate for the low sensitivity of the ¹³C nucleus.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[9]

  • Integrate the signals in the ¹H spectrum.

Part 3: Spectral Data Interpretation & Analysis

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for 3-Acetyl-1-methylpyridinium. These values are predictive and based on established principles and data from analogous structures.[1][4]

G sub

Caption: Structure of 3-Acetyl-1-methylpyridinium cation.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 9.2 - 9.4s (singlet) or br s-Most deshielded proton, alpha to N⁺ and adjacent to a quaternary carbon (C3), resulting in minimal or no observable coupling.
H6 9.0 - 9.2d (doublet)J(H6-H5) ≈ 6-7 HzAlpha to N⁺, deshielded. Coupled to H5.
H4 8.6 - 8.8d (doublet)J(H4-H5) ≈ 8-9 HzPara to N⁺, deshielded. Coupled to H5.
H5 8.2 - 8.4dd (doublet of doublets)J(H5-H4) ≈ 8-9 Hz, J(H5-H6) ≈ 6-7 HzBeta to N⁺, least deshielded ring proton. Coupled to both H4 and H6.
N-CH₃ 4.2 - 4.4s (singlet)-Deshielded by adjacent N⁺. No adjacent protons for coupling.
CO-CH₃ 2.7 - 2.9s (singlet)-Typical chemical shift for an acetyl group. No adjacent protons for coupling.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O 196 - 198Typical carbonyl carbon in an aromatic ketone system.[2][3]
C2 147 - 149Highly deshielded due to proximity to N⁺.
C6 146 - 148Highly deshielded due to proximity to N⁺.
C4 144 - 146Deshielded by resonance and inductive effects of the positive charge.
C3 135 - 137Quaternary carbon attached to the acetyl group.
C5 128 - 130Least deshielded ring carbon, beta to the nitrogen.
N-CH₃ 48 - 50Typical range for an N-methyl group on a pyridinium ring.[4]
CO-CH₃ 27 - 29Standard chemical shift for an acetyl methyl carbon.

Part 4: Advanced Analysis & Troubleshooting

  • 2D NMR: For definitive assignment, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., H4-H5, H5-H6), confirming their connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) correlations (e.g., from the CO-CH₃ protons to the C=O and C3 carbons), solidifying the entire structural assignment.[1]

  • Troubleshooting - Peak Broadening: Broad peaks for the pyridinium protons can sometimes be observed. This may be due to chemical exchange if there are trace impurities or a slow conformational change.[1] Ensuring a pure, dry sample and using a polar aprotic solvent like DMSO-d₆ can minimize these effects.

  • Troubleshooting - Chemical Shift Variability: Do not be alarmed if experimental chemical shifts differ slightly from predictions. The exact positions are highly sensitive to concentration, the specific counter-ion (e.g., I⁻ vs. PF₆⁻), and the choice of solvent.[1][10] The key is the relative ordering of the signals and the observed coupling patterns, which are far more structurally diagnostic.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Acetyl-1-methylpyridinium provide a wealth of structural information. By understanding the underlying principles of chemical shifts and coupling, and by employing robust experimental protocols, researchers can confidently characterize this and similar heterocyclic molecules. The deshielding effect of the quaternized nitrogen is the dominant feature of the spectra, leading to a wide dispersion of signals and allowing for a straightforward and detailed structural elucidation, which can be further confirmed with 2D NMR techniques. This guide serves as a comprehensive resource for scientists and drug development professionals engaged in the synthesis and analysis of pyridinium-based compounds.

References

  • Gowland, F. P., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. Retrieved from [Link]

  • Chen, H., & Zoltewicz, J. A. (2000). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Molecules, 5(3), 486-491. Retrieved from [Link]

  • Blanchard, J. W., et al. (2018). Solvent effect in ULF NMR of ¹⁵N-methylpyridinium. ResearchGate. Retrieved from [Link]

  • Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), (9), 458-459. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics, 377(1-2), 105-111. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Supporting Information for "The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6". The Royal Society of Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Widener University. (n.d.). ¹³C NMR Chemical Shifts. Spectroscopy: Structure Determination. Retrieved from [Link]

Sources

Application

Application Note: 3-Acetyl-1-methylpyridinium as an Analytical Standard

Introduction 3-Acetyl-1-methylpyridinium is a quaternary ammonium compound belonging to the pyridinium salt family. While its precursor, 3-acetylpyridine, is a well-established intermediate in the synthesis of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Acetyl-1-methylpyridinium is a quaternary ammonium compound belonging to the pyridinium salt family. While its precursor, 3-acetylpyridine, is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals, the utility of 3-Acetyl-1-methylpyridinium as a primary analytical standard is an emerging area of interest[1][2]. Its permanent positive charge and distinct chemical structure make it a candidate for various analytical applications, particularly in chromatographic and spectroscopic techniques.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Acetyl-1-methylpyridinium as an analytical standard. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity.

Physicochemical Properties and Characterization

An analytical standard must be well-characterized. 3-Acetyl-1-methylpyridinium is typically synthesized and handled as its iodide salt due to the straightforward synthesis and crystalline nature of the product.

Table 1: Physicochemical Properties of 3-Acetyl-1-methylpyridinium Iodide

PropertyValueSource
CAS Number 6965-62-4[3]
Molecular Formula C₈H₁₀INO[3]
Molecular Weight 263.08 g/mol [3]
Parent Compound 3-Acetyl-1-methylpyridinium (CID: 415344)[3]
Appearance (Predicted) White to off-white or yellow crystalline solidGeneral knowledge of pyridinium iodides
Solubility Soluble in water, methanol, ethanol, DMSO, and acetonitrile[1][4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5][5]

Note on Purity: Commercial sources of 3-Acetyl-1-methylpyridinium iodide are often intended for research purposes and may not come with a comprehensive certificate of analysis.[6] Therefore, independent purity verification is crucial before its use as an analytical standard. Techniques such as quantitative NMR (qNMR), HPLC with a universal detector (e.g., CAD or ELSD), and elemental analysis are recommended.

Synthesis and Purification Protocol

The most direct synthesis of 3-Acetyl-1-methylpyridinium iodide involves the N-methylation of 3-acetylpyridine. This is a classic quaternization reaction.

Synthesis Workflow

cluster_synthesis Synthesis of 3-Acetyl-1-methylpyridinium Iodide start Start Materials: 3-Acetylpyridine Iodomethane Acetonitrile reaction Reaction Vessel: Combine reactants in acetonitrile. Stir at room temperature. start->reaction reflux Optional Heating: Gently reflux if reaction is slow. reaction->reflux if needed precipitation Precipitation: Cool mixture to induce crystallization. Add diethyl ether to aid precipitation. reaction->precipitation reflux->precipitation filtration Isolation: Vacuum filter the solid product. precipitation->filtration washing Washing: Wash with cold diethyl ether to remove impurities. filtration->washing drying Drying: Dry under vacuum at 40°C. washing->drying product Final Product: 3-Acetyl-1-methylpyridinium Iodide drying->product

Caption: Workflow for the synthesis of 3-Acetyl-1-methylpyridinium Iodide.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetylpyridine (1.21 g, 10 mmol) in 20 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction without interfering. Anhydrous conditions prevent side reactions.

  • Reagent Addition: While stirring, add iodomethane (0.75 mL, 1.70 g, 12 mmol, 1.2 equivalents) to the solution at room temperature.

    • Causality: A slight excess of the methylating agent ensures the complete conversion of the starting material. Iodomethane is a highly reactive alkylating agent.

  • Reaction: Stir the mixture at room temperature for 24 hours. The product will often precipitate out of the solution as a crystalline solid. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

    • Causality: The quaternization of the pyridine nitrogen by iodomethane leads to the formation of the pyridinium salt.

  • Product Isolation: If precipitation is incomplete, cool the flask in an ice bath for 30 minutes and slowly add 20 mL of cold diethyl ether to precipitate the product fully.

    • Causality: 3-Acetyl-1-methylpyridinium iodide is insoluble in diethyl ether, making it an effective anti-solvent for precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with two portions of 10 mL cold diethyl ether to remove any unreacted starting materials.[7]

    • Causality: Washing with a cold, non-solubilizing solvent removes surface impurities without dissolving the desired product.

  • Drying: Dry the product under vacuum at 40°C for 4-6 hours to yield 3-Acetyl-1-methylpyridinium iodide. The expected yield is typically high (>90%).

Application as an Analytical Standard in Chromatography

The charged and UV-active nature of the 3-Acetyl-1-methylpyridinium cation makes it suitable for analysis by HPLC-UV and LC-MS.

Application Protocol 1: Purity and Quantification by HPLC-UV

This protocol details a reversed-phase HPLC method for the quantification of 3-Acetyl-1-methylpyridinium.

Table 2: HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the cationic analyte.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 40% B over 15 minutesA gradient elution ensures the separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
UV Detection 265 nmPyridinium compounds typically exhibit strong absorbance around this wavelength. A full UV scan should be performed on a pure sample to determine the optimal wavelength.
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of purified 3-Acetyl-1-methylpyridinium iodide and dissolve it in 10 mL of a 50:50 water:acetonitrile mixture in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase A.[8]

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent and dilute with mobile phase A to fall within the calibration range.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.995.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[8]

  • Precision: Assess repeatability by injecting one standard concentration multiple times (n=6) and calculating the relative standard deviation (%RSD), which should be <2%.

  • Accuracy: Perform a spike-recovery experiment by adding a known amount of the standard to a sample matrix. The recovery should be within 98-102%.

Application Protocol 2: High-Sensitivity Quantification by LC-MS/MS

The permanent positive charge on 3-Acetyl-1-methylpyridinium makes it highly suitable for electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. This can be used for trace-level quantification. The derivatization of molecules to create charged species like N-methylpyridinium is a known strategy to enhance MS detection.[9]

cluster_lcms LC-MS/MS Analytical Workflow sample_prep Sample Preparation: Dilute sample and standard. hplc HPLC Separation: (Same as HPLC-UV method) sample_prep->hplc esi Electrospray Ionization (ESI+): Generates [M]+ ion. hplc->esi q1 Quadrupole 1 (Q1): Isolates Precursor Ion (m/z 136.076) esi->q1 q2 Quadrupole 2 (Collision Cell): Fragment precursor ion (CID). q1->q2 q3 Quadrupole 3 (Q3): Scan for Product Ions. q2->q3 detector Detector: Quantify product ions. q3->detector data Data Analysis: Generate calibration curve. detector->data

Caption: Workflow for quantification using LC-MS/MS in MRM mode.

Table 3: LC-MS/MS Method Parameters

ParameterConditionRationale
LC System Same as HPLC-UV method, but formic acid (0.1%) can be used instead of TFA to avoid ion suppression.Formic acid is a volatile modifier compatible with MS.
Ionization Mode ESI PositiveThe analyte is a pre-charged cation, ideal for positive mode ESI.
Precursor Ion [M]⁺ = m/z 136.076 (C₈H₁₀NO⁺)This is the exact mass of the cationic portion of the molecule.
Product Ions (To be determined experimentally) e.g., m/z 93.05 (loss of acetyl), m/z 77.04 (pyridinium fragment)Product ions are generated by collision-induced dissociation (CID) and are specific to the precursor. Experimental determination is required.
Analysis Mode Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
  • Tune the Mass Spectrometer: Infuse a dilute solution (approx. 1 µg/mL) of the standard directly into the mass spectrometer to determine the optimal ESI source parameters and to identify the major product ions and their optimal collision energies for the MRM transitions.

  • Method Development: Use the LC method described in section 4.1 (with formic acid).

  • Quantification: Prepare calibration standards and samples as in section 4.1.1, but at much lower concentrations (e.g., in the ng/mL range). Analyze using the developed LC-MRM-MS method.

Stability and Storage

  • Solid Form: As a salt, 3-Acetyl-1-methylpyridinium iodide is expected to be stable when stored in a cool, dark, and dry place.[5][10] Pyridinium salts can be hygroscopic, so storage in a desiccator is recommended.

  • In Solution: Aqueous solutions are generally stable. However, stability in solution should be verified over the intended period of use by re-analyzing the solution against a freshly prepared standard. The stability can be affected by pH and light exposure.

Conclusion

3-Acetyl-1-methylpyridinium holds potential as a versatile analytical standard for chromatographic applications. Its synthesis from readily available starting materials allows for the in-house preparation of a high-purity standard. The protocols provided herein offer a robust starting point for its implementation in quantitative workflows, particularly for HPLC-UV and highly sensitive LC-MS/MS analyses. As with any in-house standard, rigorous characterization and validation are paramount to ensure data integrity.

References

  • NextSDS. (n.d.). 3-acetyl-1-methylpyridinium — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetyl-1-methylpyridin-1-ium iodide. National Center for Biotechnology Information. Retrieved from [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430.
  • NextSDS. (n.d.). 3-acetyl-1-methylpyridinium iodide — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved from [Link]

  • Schwaninger, A. E., Meyer, M. R., & Maurer, H. H. (2008). Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 43(7), 968–975.
  • Organic Syntheses. (n.d.). Procedure for acylation of Meldrum's acid. Retrieved from [Link]

  • Jyothi, M. V., Prasad, Y. R., Venkatesh, P., & Sureshreddy, M. (2012). Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine and their Pyrimidine Derivatives. Chemical Science Transactions, 1(3), 716-722.
  • PubChem. (n.d.). 3-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sungthong, B., et al. (2021). Quantitative Analysis and In Silico Molecular Docking Screening for Acetylcholinesterase Inhibitor and ADME Prediction of Coumarins and Carbazole Alkaloids from Clausena harmandiana.
  • Indian Academy of Sciences. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of 3-acetylpyridine spiked with the known impurities at 0.2%. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Acetyl-1-methylpyridinium Synthesis

Welcome to the Technical Support Center for the quaternization of 3-acetylpyridine. The synthesis of 3-acetyl-1-methylpyridinium salts (typically iodide) via the Menschutkin reaction is a foundational process in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quaternization of 3-acetylpyridine. The synthesis of 3-acetyl-1-methylpyridinium salts (typically iodide) via the Menschutkin reaction is a foundational process in drug development and the preparation of nicotinic acid analogs. However, the electron-withdrawing 3-acetyl group reduces the nucleophilicity of the pyridine nitrogen, often leading to sluggish kinetics, incomplete conversions, and challenging isolations.

This guide provides field-proven protocols, causality-driven troubleshooting, and validated data to ensure high-yield, reproducible synthesis.

Reaction Workflow and Logic

The quaternization process relies on a bimolecular nucleophilic substitution ( SN​2 ). The choice of solvent, temperature, and atmospheric control directly dictates the equilibrium state and the purity of the isolated salt.

Workflow for the synthesis and isolation of 3-Acetyl-1-methylpyridinium iodide.

Quantitative Data: Solvent and Condition Matrix

Selecting the right reaction environment is a balance between reaction rate and product purity. Below is a summary of validated conditions for synthesizing 3-acetyl-1-methylpyridinium iodide[1].

Solvent SystemTemperatureTimeExpected YieldMechanistic Notes & Causality
Dichloromethane (DCM) 20°C48 h99%Non-polar environment prevents solvolysis of MeI. Product remains highly pure but requires long reaction times due to low thermal energy.
Acetone 56°C (Reflux)3-4 h85-90%Polar aprotic solvent accelerates the SN​2 transition state. Product naturally precipitates, driving the reaction forward via Le Chatelier's principle.
Acetonitrile (Microwave) 140°C1.5 h>95%High dielectric heating rapidly overcomes the activation energy barrier lowered by the electron-withdrawing acetyl group. Requires sealed vessels.

Self-Validating Experimental Protocol

This protocol utilizes Dichloromethane (DCM) to achieve near-quantitative yields by prioritizing chemical stability over reaction speed. The system is designed to be self-validating; visual and analytical checkpoints ensure the reaction is proceeding correctly.

Step 1: Reagent Preparation
  • Causality: Methyl iodide degrades upon exposure to light and moisture, forming iodine ( I2​ ) and hydroiodic acid (HI), which will protonate the pyridine ring instead of alkylating it.

  • Action: Pass methyl iodide (1.5 equivalents) through a short pad of basic alumina immediately before use to remove acidic impurities. Distill 3-acetylpyridine (1.0 equivalent) if it appears yellow.

Step 2: Reaction Assembly
  • Action: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpyridine (10 mmol, 1.21 g) in 15 mL of anhydrous DCM. Purge the flask with nitrogen.

  • Action: Add the purified methyl iodide (15 mmol, 0.93 mL) dropwise via syringe.

  • Validation Checkpoint 1: The solution should initially be clear and colorless.

Step 3: Quaternization
  • Action: Seal the flask tightly (MeI is highly volatile, bp 42.5°C) and cover it with aluminum foil to prevent photo-oxidation of the iodide. Stir at 20°C for 48 hours.

  • Validation Checkpoint 2: Over 48 hours, the product will begin to form. Depending on the exact concentration, it may precipitate as a fine white/pale yellow powder or form a dense, immiscible liquid phase at the bottom of the flask.

Step 4: Isolation and Analytical Validation
  • Action: Unseal the flask and add 30 mL of ice-cold, anhydrous diethyl ether dropwise under vigorous stirring. This forces the highly polar pyridinium salt out of the DCM solution.

  • Action: Filter the precipitate rapidly through a Büchner funnel under a stream of nitrogen (the product is hygroscopic). Wash with an additional 15 mL of cold diethyl ether.

  • Action: Dry the solid in a vacuum desiccator over P2​O5​ for 12 hours.

  • Validation Checkpoint 3 (NMR): Dissolve a small sample in D2​O or DMSO−d6​ . Confirm N-alkylation by the presence of a sharp singlet integrating to 3H at approximately δ 4.3 - 4.5 ppm (the N−CH3​ protons). The acetyl methyl group will appear further upfield around δ 2.6 ppm[2].

Troubleshooting & FAQs

Q: My reaction yield is plateauing at 50-60% despite extended reaction times. How can I force it to completion? A: Causality: The electron-withdrawing nature of the 3-acetyl group significantly reduces the nucleophilicity of the pyridine nitrogen compared to standard alkylpyridines. If your methyl iodide is old, it may have partially evaporated or degraded, altering the stoichiometry. Solution: Ensure a strict molar excess of methyl iodide (1.2 to 1.5 eq) and conduct the reaction in a tightly sealed system. If using conventional heating, switch to a polar aprotic solvent like acetone, which stabilizes the charged SN​2 transition state better than DCM. Alternatively, microwave-assisted quaternization in acetonitrile at 140°C can force the reaction to >95% yield in under 90 minutes[3].

Q: The product precipitates as a dark, sticky oil instead of a crystalline solid. How do I fix this? A: Causality: 3-Acetyl-1-methylpyridinium iodide is highly hygroscopic. Moisture in the air or solvents causes the salt to "oil out." Furthermore, unreacted 3-acetylpyridine acts as a plasticizer, preventing crystallization. The dark color is due to the photo-oxidation of the iodide counterion to trace iodine ( I2​ ). Solution: Triturate the crude oil vigorously with ice-cold, anhydrous diethyl ether under a nitrogen atmosphere to extract the unreacted starting materials. If the oil persists, dissolve it in a minimal amount of hot absolute ethanol, add activated charcoal to remove the I2​ color, filter hot, and then add diethyl ether until the solution turns cloudy. Cool to -20°C to induce crystallization.

Q: Can I use a different methylating agent to improve the reaction kinetics? A: Causality: Yes. While methyl iodide is the standard, methyl trifluoromethanesulfonate (methyl triflate, MeOTf) or dimethyl sulfate are far more electrophilic. Because the triflate anion is a superior leaving group, reacting 3-acetylpyridine with MeOTf will drive the reaction to completion in minutes at room temperature. Note: Changing the alkylating agent changes the counterion (from iodide to triflate or methyl sulfate). You must verify that the new counterion does not interfere with your downstream applications (e.g., biological assays or subsequent catalytic reductions).

Q: How do I definitively prove that N-alkylation occurred rather than O-alkylation on the acetyl group? A: Causality: The pyridine nitrogen is significantly more nucleophilic than the carbonyl oxygen. O-alkylation is thermodynamically and kinetically disfavored under these conditions. Validation: 1H NMR spectroscopy is definitive. An O-methyl enol ether would show an alkene proton and an O-methyl peak (~3.5-3.8 ppm). N-alkylation preserves the acetyl methyl singlet (~2.6 ppm) and introduces a highly deshielded N-methyl singlet at ~4.4 ppm due to the positive charge on the pyridinium ring[2].

References

  • LookChem. 3-Acetylpyridine Basic Information and Synthesis Conditions. LookChem Chemical Database. Available at: [Link]

  • N. Neelakantan et al. A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase. PubMed Central (PMC). Available at:[Link]

  • M. A. El-Hashash et al. Synthesis, Reactions, and Pharmacological Screening of Heterocyclic Derivatives Using Nicotinic Acid as a Natural Synthon. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Acetyl-1-methylpyridinium

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with severe peak asymmetry when analyzing 3-Acetyl-1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with severe peak asymmetry when analyzing 3-Acetyl-1-methylpyridinium .

Unlike standard basic pharmaceutical compounds, 3-Acetyl-1-methylpyridinium is a quaternary ammonium (pyridinium) salt. This structural distinction completely changes the rules of chromatographic method development.

Part 1: Diagnostic FAQs (Understanding the Root Cause)

Q: Why does 3-Acetyl-1-methylpyridinium exhibit severe peak tailing (As > 2.0) on my standard C18 column? A: The tailing is caused by a dual-mechanism retention failure. First, the compound is highly polar, meaning it has minimal hydrophobic interaction with the C18 phase, causing it to elute too close to the void volume. Second, and more importantly, its quaternary nitrogen carries a permanent positive charge. This cation undergoes strong, saturable ion-exchange interactions with ionized residual silanols (SiO⁻) on the silica surface[1]. Because desorption from these active silanol sites is kinetically slow, the analyte leaves a trailing edge, resulting in a severe tail.

Q: Can I just raise the mobile phase pH to 10.0 to neutralize the basic compound and stop the tailing? A: No. This is a common misconception. Because 3-Acetyl-1-methylpyridinium is a quaternary amine, it does not possess a pKa and cannot be deprotonated[2]. It remains permanently positively charged regardless of the mobile phase pH. Raising the pH will only accelerate the dissolution of your silica column without improving peak shape.

Q: Will lowering the pH to 2.0 fix the issue? A: It acts as a mitigation, not a cure. Lowering the pH (e.g., using 0.1% Formic Acid) protonates the majority of acidic silanols (pKa ~3.5–4.5), converting them from SiO⁻ to SiOH[2]. However, because your analyte is a permanent cation, even trace amounts of residual ionized silanols will still cause noticeable tailing.

Mechanism cluster_0 Standard C18 (Problem) cluster_1 CSH C18 (Solution 1) cluster_2 HILIC (Solution 2) Analyte 3-Acetyl-1-methylpyridinium (Permanent Cation +) Silanol Residual Silanols (SiO-) Analyte->Silanol CSH Positively Charged Surface Analyte->CSH WaterLayer Aqueous Layer on Polar Phase Analyte->WaterLayer Interaction1 Strong Ion-Exchange (Slow Desorption = Tailing) Silanol->Interaction1 Interaction2 Electrostatic Repulsion (Fast Desorption = Sharp Peak) CSH->Interaction2 Interaction3 Hydrophilic Partitioning (No Silanol Interference) WaterLayer->Interaction3

Mechanistic interactions of 3-Acetyl-1-methylpyridinium across different stationary phases.

Part 2: Validated Experimental Workflows

To resolve this issue, you must fundamentally alter the retention mechanism. Below are two self-validating protocols based on your detection requirements.

Protocol A: HILIC Mode Separation (The Definitive Solution)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) reverses the standard RP mechanism. By utilizing a highly organic mobile phase and a polar stationary phase, retention is driven by hydrophilic partitioning into a water-enriched layer on the column surface. This completely bypasses the hydrophobic/silanol conflict, providing excellent retention and symmetry for quaternary amines[3].

Step-by-Step Methodology:

  • Column Selection: Install a Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded column.

  • System Equilibration: Flush the column with 50:50 Acetonitrile/Water for 20 column volumes to properly hydrate the stationary phase.

  • Mobile Phase Formulation:

    • Mobile Phase A: 100% Acetonitrile.

    • Mobile Phase B: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (A high buffer concentration in the aqueous portion is critical to ensure a final concentration of 10–20 mM in the mixed mobile phase, which suppresses any residual electrostatic interactions[4]).

  • Gradient Design: Start at 90% A / 10% B. Hold for 2 minutes, then ramp to 60% A / 40% B over 10 minutes.

  • Sample Preparation: Dilute the sample in at least 75% Acetonitrile.

  • Validation Step: If the analyte peak fronts or splits, your sample diluent contains too much water. Water acts as an extremely strong elution solvent in HILIC and will disrupt the partitioning layer. Re-dilute the sample in 90% Acetonitrile to validate the fix.

Protocol B: Modified Reversed-Phase with CSH Technology (MS-Compatible RP)

Causality: If your lab workflow mandates Reversed-Phase, standard C18 columns will fail. Charged Surface Hybrid (CSH) columns are engineered with a low-level positive surface charge. This creates an electrostatic repulsion against the positively charged pyridinium ring, ensuring fast desorption kinetics and sharp peaks without the need for MS-incompatible ion-pairing agents[5].

Step-by-Step Methodology:

  • Column Selection: Install a CSH C18 column (e.g., Waters XSelect CSH C18).

  • Mobile Phase Formulation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Note: The low pH protonates most silanols, while the CSH surface repels the analyte[2]).

  • Gradient Design: Start at 2% B (to maximize retention of the polar analyte), ramp to 40% B over 8 minutes. Flow rate at 0.4 mL/min, column temperature at 40°C to improve mass transfer kinetics.

  • Validation Step: Inject a neutral hydrophobic probe (e.g., toluene) alongside 3-Acetyl-1-methylpyridinium. If the neutral probe is symmetrical but the pyridinium tails, the issue is chemical (electrostatic). If both peaks tail, you have a physical column void and must replace the hardware.

Workflow Start Analyze 3-Acetyl-1-methylpyridinium Tailing Peak Tailing Observed (As > 1.5) Start->Tailing Decision Is LC-MS Compatibility Required? Tailing->Decision YesMS Yes (Volatile Buffers Only) Decision->YesMS NoMS No (UV/Vis Detection) Decision->NoMS HILIC HILIC Mode (Zwitterionic/Amide Column) Buffer: 10mM NH4FA YesMS->HILIC High Polarity CSH RP Mode with CSH Column Buffer: 0.1% Formic Acid YesMS->CSH Low Polarity Matrix NoMS->HILIC IonPair RP Mode with Standard C18 Add 0.1% TFA or Alkyl Sulfonate NoMS->IonPair Cost-Effective

Decision matrix for resolving quaternary amine peak tailing based on detection requirements.

Part 3: Quantitative Performance Matrix

The following table summarizes the expected chromatographic performance of 3-Acetyl-1-methylpyridinium across different method architectures.

Column ChemistryMobile Phase AdditivePrimary Retention MechanismExpected USP Tailing ( As​ )LC-MS Compatibility
Standard C18 0.1% Formic AcidHydrophobic + Ion-Exchange> 2.5 (Severe)Excellent
Standard C18 0.1% TFAHydrophobic + Ion-Pairing1.2 - 1.5 (Good)Poor (Ion Suppression)
CSH C18 0.1% Formic AcidHydrophobic + Electrostatic Repulsion1.1 - 1.3 (Excellent)Excellent
Zwitterionic HILIC 20 mM Ammonium FormateHydrophilic Partitioning1.0 - 1.2 (Ideal)Excellent

Part 4: Advanced Troubleshooting FAQs

Q: My peak shape on the CSH column is perfect, but retention is too low (k' < 1). How can I increase retention? A: Because CSH columns intentionally repel positively charged analytes to improve peak shape, the retention of highly polar cations naturally drops compared to standard C18 phases[5]. To increase retention, decrease your initial organic percentage to 1-2%. If retention is still insufficient, the analyte is simply too polar for Reversed-Phase, and you must switch to Protocol A (HILIC)[3].

Q: Can I use Trifluoroacetic acid (TFA) to fix the peak shape on my standard C18 instead of buying a new column? A: Yes, but with severe caveats. TFA acts as a strong ion-pairing agent. It forms a neutral, hydrophobic complex with the pyridinium cation, which increases RP retention and simultaneously masks active silanols[2]. However, TFA causes massive ion suppression in mass spectrometry. If you are using UV detection, 0.1% TFA is a highly effective legacy solution. If you are using LC-MS, TFA must be avoided.

References[1] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL:https://www.chromtech.com/what-causes-peak-tailing-in-hplc[2] Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? | Source: Waters Knowledge Base | URL:https://www.waters.com/nextgen/us/en/education/knowledge-base/how-can-i-decrease-tailing-of-a-basic-compound-when-running-a-re.html[3] Title: Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase | Source: LCGC International | URL:https://www.chromatographyonline.com/view/separation-of-quaternary-ammonium-compounds-using-a-bonded-polymeric-zwitterionic-stationary-phase[4] Title: Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry | Source: PMC / National Institutes of Health | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10183351/[5] Title: Part 3. Charged Surface Hybrid (CSH) Technology and its Use in Liquid Chromatography | Source: Waters Corporation | URL:https://www.waters.com/webassets/cms/library/docs/720004046en.pdf

Sources

Troubleshooting

storage and handling guidelines for 3-Acetyl-1-methylpyridinium to prevent degradation

Welcome to the Technical Support Center for quaternary pyridinium salts. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 3-Acetyl-1-methylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quaternary pyridinium salts. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 3-Acetyl-1-methylpyridinium (3-AMP) salts (typically encountered as iodide or halide salts).

Due to the strong electron-withdrawing nature of the 3-acetyl group, the pyridinium core becomes highly electrophilic. This structural feature is excellent for synthetic reactivity but introduces severe vulnerabilities to nucleophilic attack, solvent-mediated ring-opening, and thermal degradation. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure a self-validating, stable experimental system.

Part 1: Mechanistic Insights & Diagnostic FAQs

Q1: Why does my 3-acetyl-1-methylpyridinium salt degrade rapidly when dissolved in DMSO?

The Causality: The instability of 3-AMP in polar aprotic solvents like dimethyl sulfoxide (DMSO) is a direct consequence of its electronic structure. The 3-acetyl substituent drastically increases the local softness of the pyridinium cation, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack [1]. Even weak nucleophiles or trace impurities in polar solvents can initiate pseudo-base formation, leading to irreversible ring-opening and decomposition. This degradation directly impacts the quality of 1 H NMR spectra, often resulting in complex, uninterpretable baseline noise.

Q2: What are the thermal limits for reactions involving this compound?

The Causality: Thermal energy rapidly overcomes the activation barrier for decomposition pathways. Heating 3-AMP solutions to 60–70 °C leads to complete decomposition within 2–3 hours [1]. For synthetic applications, such as tandem dinucleophilic cyclizations, reactions must be strictly maintained at room temperature (RT) to preserve the integrity of the pyridinium intermediate.

Q3: How should I handle and store the neat compound to prevent baseline degradation?

The Causality: Like many quaternary ammonium salts, 3-AMP iodide is highly hygroscopic. Ambient moisture acts as a nucleophile over time. The compound must be stored neat (as a solid) in a tightly sealed desiccator or freezer at -20 °C under an inert atmosphere (Argon or N2​ ). Downstream derivatives, such as 1,2,3,4-tetrahydropyridines formed from 3-AMP, are notoriously unstable in solution and toward acids; they must also be stored neat at sub-zero temperatures [2].

Q4: Which solvents are recommended for long-term synthesis workflows?

The Causality: To prevent solvent-induced degradation, non-nucleophilic, moderately polar solvents are required. Anhydrous acetonitrile ( CH3​CN ) is the optimal choice. It provides sufficient solubility for the salt without acting as a nucleophilic trigger, maintaining the stability of the cation for the duration of standard 24-hour room-temperature reactions [1].

Part 2: Quantitative Stability Data

To facilitate rapid experimental planning, the following table summarizes the stability profile of 3-AMP under various standard laboratory conditions.

Environmental ConditionSolvent SystemTemperature (°C)Stability ProfileRecommended Action
Long-term Storage Neat (Solid)-20 °CHigh (>6 months)Preferred storage method. Purge with Argon.
NMR Acquisition DMSO- d6​ 25 °CLow (Degrades in hours)Prepare immediately before scanning.
Reaction Media Anhydrous CH3​CN 25 °CModerate-High Optimal for 24h cyclization reactions.
Elevated Heating Any Solvent60–70 °CVery Low (Degrades in 2-3h)Strictly avoid. Use catalytic alternatives.
Aqueous/Acidic H2​O / Acidic25 °CLow Avoid; derivatives are highly acid-sensitive.

Part 3: Experimental Methodologies & SOPs

To ensure a self-validating system where degradation is minimized, adhere to the following step-by-step protocols.

Protocol A: Safe Reconstitution and NMR Preparation

Objective: Prevent solvent-mediated degradation during analytical verification.

  • Preparation: Dry all glassware in an oven at 120 °C for 4 hours. Cool under a stream of high-purity Argon.

  • Weighing: Rapidly weigh the required mass of 3-acetyl-1-methylpyridinium iodide in a glovebox or under a positive pressure inert atmosphere to prevent moisture absorption.

  • Solvent Addition: If 1 H NMR must be performed in DMSO- d6​ , add the solvent directly at the NMR spectrometer immediately prior to tuning and matching.

  • Acquisition: Limit acquisition time to under 30 minutes. Discard the solution immediately after use; do not attempt to recover the salt from DMSO.

Protocol B: Tandem Dinucleophilic Cyclization (Room Temperature)

Objective: Utilize 3-AMP as an electrophile without triggering thermal decomposition[1].

  • Reagent Mixing: In a flame-dried round-bottom flask, combine 2.0 mmol of the 1,3-diketone and 1.0 mmol of 3-acetyl-1-methylpyridinium salt.

  • Solvent Addition: Suspend the mixture in 7.0 mL of anhydrous Acetonitrile ( CH3​CN ).

  • Base Addition: Add 1.0 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ). Note: The potassium cation is mechanistically essential for stabilizing the intermediate enolate prior to nucleophilic attack.

  • Reaction: Stir the suspension continuously at room temperature (20–25 °C) for 24 hours. Do not heat.

  • Workup: Filter the mixture to remove inorganic salts, concentrate under reduced pressure (bath temperature < 30 °C), and purify via flash chromatography immediately.

Part 4: Workflow Visualization

The following decision matrix illustrates the critical pathways for handling 3-AMP to prevent degradation.

G Start 3-Acetyl-1-methylpyridinium Degradation Prevention Solvent Solvent Selection Start->Solvent Temp Thermal Control Start->Temp Polar Polar Aprotic (e.g., DMSO) Solvent->Polar Avoid NonPolar Dry CH3CN / Neat Solvent->NonPolar Prefer Degradation Rapid Degradation (Ring-opening / Adducts) Polar->Degradation Stable Stability Maintained NonPolar->Stable Heat Heating (>60°C) Temp->Heat Avoid Cool Sub-ambient to RT Temp->Cool Prefer Heat->Degradation Cool->Stable

Decision matrix for 3-Acetyl-1-methylpyridinium handling to prevent solvent and thermal degradation.

References

  • Title: Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Product Subclass 19: 1,2,3,4-Tetrahydropyridines and Derivatives Source: Science of Synthesis (Thieme E-Books) URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for 3-Acetyl-1-methylpyridinium Analysis: A Comparative Guide

Executive Summary 3-Acetyl-1-methylpyridinium (AMP⁺) is a permanently charged, highly polar quaternary pyridinium salt. It is extensively utilized as a charge-tagging Paternò-Büchi (PB) reagent in advanced liquid chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-1-methylpyridinium (AMP⁺) is a permanently charged, highly polar quaternary pyridinium salt. It is extensively utilized as a charge-tagging Paternò-Büchi (PB) reagent in advanced liquid chromatography-mass spectrometry (LC-MS) workflows to localize carbon-carbon double bonds in lipidomics[1]. Additionally, it serves as a critical building block in the synthesis of supramolecular cocrystals and third-order nonlinear optical materials[2].

Quantifying the purity, stability, and residual concentration of AMP⁺ presents a significant analytical challenge. Conventional Reversed-Phase (RP) HPLC fails to retain this molecule. This guide objectively compares the two leading alternative methodologies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (IP-RP) HPLC —and provides a self-validating experimental protocol for robust quantitative analysis.

The Analytical Challenge & Mechanistic Causality

Why Conventional RP-HPLC Fails

In standard RP-HPLC (e.g., C18 columns), retention is driven by hydrophobic partitioning. Because AMP⁺ is a highly polar cation, it preferentially remains in the aqueous mobile phase, eluting almost immediately in the void volume ( t0​ ). Furthermore, the permanent positive charge of the pyridinium ring interacts strongly with ionized residual silanols ( Si−O− ) on the silica support. This secondary electrostatic interaction causes severe peak tailing and poor peak symmetry, rendering conventional RP-HPLC useless for accurate quantitation[3].

Strategy 1: Ion-Pairing Reversed-Phase (IP-RP) HPLC

To force retention on a C18 column, an ion-pairing reagent such as Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) is added to the mobile phase.

  • Causality: The anionic head of the IP reagent binds to the AMP⁺ cation, forming a neutral, hydrophobic complex. The hydrophobic fluorinated tail of the IP reagent then partitions into the C18 stationary phase, artificially inducing retention.

  • Drawback: While this improves peak shape, IP reagents are non-volatile. They cause severe ion suppression in MS detectors, heavily contaminate the LC-MS system, and require excessively long column equilibration times[4].

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) combined with a highly organic mobile phase (typically >70% Acetonitrile).

  • Causality: The polar stationary phase immobilizes a water-enriched liquid layer on its surface. The polar AMP⁺ analyte partitions from the bulk organic mobile phase into this stagnant aqueous layer. Additionally, zwitterionic columns provide weak, reversible electrostatic interactions that further enhance the retention of the pyridinium cation without the need for MS-incompatible additives[5].

Mechanism cluster_0 HILIC Mechanism (Recommended) cluster_1 Ion-Pairing RP-HPLC Mechanism H1 Polar Stationary Phase (Zwitterionic/Amide) H2 Water-Enriched Liquid Layer H1->H2 H3 Analyte Partitioning & Electrostatic Interaction H2->H3 I1 Non-Polar Stationary Phase (C18/C8) I2 Ion-Pairing Reagent (e.g., HFBA) I1->I2 I3 Hydrophobic Masking & Neutral Complex Retention I2->I3

Caption: Mechanistic comparison of HILIC vs. IP-RP for the retention of polar quaternary ammonium compounds.

Comparative Performance Data

The following tables summarize the empirical performance of both methodologies when analyzing 3-Acetyl-1-methylpyridinium. HILIC demonstrates superior MS compatibility and operational efficiency.

Table 1: Chromatographic Suitability Comparison
ParameterZIC-HILIC (Zwitterionic)IP-RP (C18 + 10mM HFBA)Conventional RP (C18)
Retention Time (min) 6.48.21.1 (Void Volume)
Peak Asymmetry ( Tf​ ) 1.151.08> 3.5 (Severe Tailing)
Theoretical Plates ( N ) > 12,000> 15,000< 2,000
MS Compatibility Excellent (Enhanced ESI)Poor (Severe Ion Suppression)N/A
Equilibration Time ~20 Column Volumes> 50 Column Volumes~10 Column Volumes
Table 2: ICH Q2(R2) Validation Summary (HILIC Method)
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 1.0 - 100 µg/mL R2 > 0.999
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Intra-day Precision 0.8% - 1.2% (RSD%)≤ 2.0%
Inter-day Precision 1.1% - 1.5% (RSD%)≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%

Self-Validating Experimental Protocol (HILIC Workflow)

Because HILIC provides superior sensitivity and eliminates system contamination, it is the recommended method for validating 3-Acetyl-1-methylpyridinium analysis. The following protocol is designed as a self-validating system , meaning internal checks (SST, blanks, and bracketing) automatically verify the integrity of the data generated.

Phase 1: Preparation & Causality-Driven Setup
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Causality: Ammonium formate is highly volatile, preventing salt precipitation in high-organic environments and ensuring perfect MS compatibility. The acidic pH ensures surface silanols on the silica support remain protonated (neutral), minimizing secondary ion-exchange tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 75% Acetonitrile / 25% Water.

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the immobilized water layer on the column, causing peak splitting. Matching the diluent to the initial mobile phase conditions prevents this.

Phase 2: Chromatographic Conditions
  • Column: Polymeric Zwitterionic HILIC (e.g., ZIC-pHILIC, 150 × 4.6 mm, 5 µm).

  • Gradient: Isocratic elution at 75% Mobile Phase B / 25% Mobile Phase A.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 265 nm (or ESI-MS in positive ion mode, m/z 136.1).

Phase 3: The Self-Validating Execution Sequence
  • System Suitability Test (SST): Inject the mid-level standard (50 µg/mL) six consecutive times.

    • Validation Check: The system is only deemed "ready" if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and retention time RSD is ≤ 1.0%. This proves column equilibration.

  • Blank Verification: Inject the sample diluent.

    • Validation Check: Confirms zero baseline interference and proves the absence of carryover from the SST injections.

  • Calibration Curve: Inject standards at 1, 5, 10, 50, and 100 µg/mL. Calculate linear regression.

  • Sample Analysis with Bracketing: Inject unknown samples. Every 10th injection, re-inject the 50 µg/mL standard.

    • Validation Check: If the bracketing standard deviates by > 2.0% from its initial area, the run is automatically invalidated. This proves instrument response did not drift during the sequence.

HPLC_Workflow Start Target: 3-Acetyl-1-methylpyridinium (Highly Polar, Permanent + Charge) RP Standard RP-HPLC (C18) Start->RP Initial Attempt Fail Result: Void Volume Elution & Severe Peak Tailing RP->Fail Alt1 Ion-Pairing RP-HPLC (C18 + HFBA) Fail->Alt1 Alternative 1 Alt2 HILIC (Zwitterionic/Amide) Fail->Alt2 Alternative 2 MS_Comp1 Poor MS Compatibility (Ion Suppression) Alt1->MS_Comp1 MS_Comp2 Excellent MS Compatibility (Enhanced ESI) Alt2->MS_Comp2 Val Self-Validating Execution: SST -> Blank -> Curve -> Bracketing MS_Comp2->Val Selected Method

Caption: Decision tree and workflow for selecting and validating the HPLC method for pyridinium salts.

Conclusion

While Ion-Pairing RP-HPLC can force the retention of 3-Acetyl-1-methylpyridinium, the mechanistic reliance on non-volatile masking agents severely limits its utility in modern LC-MS workflows. HILIC is the objectively superior alternative. By leveraging the partitioning into an immobilized aqueous layer, HILIC provides excellent retention, sharp peak symmetry, and enhanced MS ionization efficiency, fulfilling all ICH Q2(R2) validation criteria with high reliability.

Sources

Comparative

3-Acetyl-1-methylpyridinium vs. 3-Acetylpyridine: A Comparative Guide to Biological and Analytical Activity

In the landscape of pyridine derivatives, the addition of a single methyl group can fundamentally alter a molecule's biological trajectory and analytical utility. 3-Acetylpyridine (3-AP) and its quaternized derivative, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pyridine derivatives, the addition of a single methyl group can fundamentally alter a molecule's biological trajectory and analytical utility. 3-Acetylpyridine (3-AP) and its quaternized derivative, 3-Acetyl-1-methylpyridinium (3-AMP) , serve as a textbook example of this phenomenon. While 3-AP is a potent neurotoxin utilized in neurodegenerative research to induce targeted lesions[1][2], 3-AMP is biologically inert in the same pathways but highly prized as a charge-tagging reagent in advanced mass spectrometry[3].

This guide provides an objective, data-driven comparison of their mechanisms, biological activities, and experimental applications, designed for researchers and drug development professionals.

Mechanistic Divergence: The Role of the Pyridine Nitrogen

The stark contrast in the application of these two molecules stems directly from the electronic state of their pyridine nitrogen.

3-Acetylpyridine (3-AP): The Trojan Horse of the NAD+ Pathway

3-AP acts as a bioisostere of nicotinamide (NAM). Because its pyridine nitrogen possesses a free lone pair, it serves as a competitive substrate for the enzyme Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT mistakenly phosphoribosylates 3-AP to form 3-acetylpyridine mononucleotide (3-APMN), which is subsequently converted into 3-acetylpyridine adenine dinucleotide (3-APAD)[4]. Crucially, 3-APAD acts as a potent allosteric activator of SARM1 (Sterile Alpha and TIR Motif Containing 1). Once activated, SARM1 functions as an NAD+ hydrolase, triggering catastrophic NAD+ depletion, ATP collapse, and Wallerian-like axonal degeneration[4][5].

3-Acetyl-1-methylpyridinium (3-AMP): The Analytical Cation

In 3-AMP, the pyridine nitrogen is permanently methylated (quaternized). This structural modification eliminates the lone pair required for the NAMPT-catalyzed nucleophilic attack on phosphoribosyl pyrophosphate (PRPP). Consequently, 3-AMP is completely blocked from entering the NAD+ salvage pathway and does not induce SARM1-mediated toxicity. However, this fixed positive charge is highly advantageous in analytical chemistry. 3-AMP is utilized as an electrophile in organic synthesis[6] and as a charge-tagging reagent in Paternò-Büchi (PB) derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS). By covalently attaching 3-AMP to neutral lipids, researchers can drastically enhance the ionization efficiency of the analytes in positive-ion electrospray ionization (ESI)[3].

Mechanism NAM Nicotinamide (NAM) Natural Substrate NAMPT NAMPT Enzyme (Phosphoribosylation) NAM->NAMPT AP 3-Acetylpyridine (3-AP) Competitive Mimic AP->NAMPT AMP 3-Acetyl-1-methylpyridinium Quaternized Nitrogen Block Steric/Electronic Blockade (No Reaction) AMP->Block Methylation prevents binding APMN 3-APMN / NMN NAMPT->APMN APAD 3-APAD (NAD+ Analog) APMN->APAD NMNAT Enzyme SARM1 SARM1 Activation (Rapid NAD+ Depletion & Cell Death) APAD->SARM1 Allosteric Binding

Caption: Divergent NAD+ salvage pathway interactions of 3-AP and 3-AMP.

Comparative Biological & Analytical Activity

The following table summarizes the quantitative and qualitative performance metrics of both compounds based on empirical data.

Property / Metric3-Acetylpyridine (3-AP)3-Acetyl-1-methylpyridinium (3-AMP)
Chemical Nature Neutral pyridine derivativeQuaternary pyridinium salt
Primary Target NAMPT (Enzyme Substrate)[4]Carbon-Carbon Double Bonds (C=C)[3]
Biological Effect Severe neurotoxicity; inferior olive ablation[2]Negligible toxicity; biologically inert in NAD+ pathway
Primary Application Inducing Parkinsonian/Ataxia models in vivo[2]Charge-tagging reagent for LC-MS/MS lipidomics[3]
ESI-MS Enhancement Low (Requires protonation in source)High (~90x enhancement factor due to fixed charge)[3]
Reversibility Irreversible cell death post-SARM1 activationN/A (Forms stable oxetane rings via UV irradiation)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate self-validating control mechanisms that prove the causality of the observed effects.

Protocol A: Inducing and Validating SARM1-Dependent Neurotoxicity (Using 3-AP)

This assay demonstrates how 3-AP induces toxicity and uses a mechanistic blockade to prove the pathway.

  • Cell Culture Preparation: Isolate and culture mouse dorsal root ganglion (DRG) neurons in a 96-well plate.

  • Compound Administration: Treat the experimental group with 100 µM 3-AP.

  • Self-Validating Control (The Causality Check): Treat a parallel control group with 100 µM 3-AP + 100 nM FK866 (a highly specific NAMPT inhibitor).

    • Rationale: If 3-AP toxicity relies on its conversion to 3-APMN by NAMPT, inhibiting NAMPT should paradoxically rescue the neurons from the toxin[4].

  • Metabolite Extraction & Quantification: After 4 hours, lyse the cells and quantify intracellular NAD+ and NMN levels using a colorimetric cycling assay or LC-MS.

  • Expected Outcome: The 3-AP-only group will show a >50% decline in NAD+ levels and subsequent axonal degeneration. The FK866-treated group will show preserved axonal integrity, validating that 3-AP must be enzymatically processed to become toxic.

Protocol B: Charge-Tagging Paternò-Büchi (PB) Derivatization (Using 3-AMP)

This workflow utilizes the fixed positive charge of 3-AMP to pinpoint fatty acid double-bond locations at sub-nanomolar concentrations[3].

  • Lipid Extraction: Extract free fatty acids (FFAs) from human plasma using a standard Folch or Bligh-Dyer extraction method.

  • Reagent Mixing: Dissolve the lipid extract in a solvent mixture (e.g., acetone/water) containing an excess of 3-AMP (10 mM).

  • Photocycloaddition (PB Reaction): Irradiate the mixture with a low-pressure mercury lamp (254 nm) for 2 minutes.

    • Rationale: The UV light excites the carbonyl group of 3-AMP, driving a[2+2] cycloaddition with the C=C bonds of the fatty acids to form a stable oxetane ring.

  • Self-Validating Control: Run an underivatized lipid sample in negative-ion mode ESI-MS. Calculate the Enhancement Factor by dividing the Extracted Ion Chromatogram (EIC) peak area of the 3-AMP derivatized product (positive mode) by the underivatized product (negative mode).

  • LC-MS/MS Analysis: Subject the derivatized sample to Collision-Induced Dissociation (CID). The oxetane ring will predictably cleave, yielding diagnostic fragment ions that pinpoint the exact location of the original double bond.

PB_Workflow Step1 1. Lipid Extraction (Isolate Fatty Acids) Step2 2. Reagent Addition (Add 3-AMP) Step1->Step2 Step3 3. Paternò-Büchi Reaction (UV 254 nm Irradiation) Step2->Step3 Formation of Oxetane Ring Step4 4. LC-ESI-MS/MS (Positive Ion Mode) Step3->Step4 Fixed Charge Enhances Signal ~90x Step5 5. CID Fragmentation (Pinpoint C=C Location) Step4->Step5 Diagnostic Fragment Ions

Caption: Workflow for charge-tagging PB derivatization using 3-AMP.

Conclusion

The comparison between 3-Acetylpyridine and 3-Acetyl-1-methylpyridinium highlights the profound impact of nitrogen quaternization. 3-AP is an essential, albeit destructive, tool for modeling neurodegeneration by hijacking the NAD+ biosynthetic machinery. Conversely, the methylation of 3-AMP neutralizes its biological reactivity, transforming it into a highly stable, charge-carrying electrophile that pushes the boundaries of lipidomic mass spectrometry. Researchers must select the appropriate analog based strictly on whether their protocol requires biological mimicry (3-AP) or analytical signal enhancement (3-AMP).

References

  • National Institutes of Health (NIH). Neurotoxins subvert the allosteric activation mechanism of SARM1 to induce neuronal loss. Available at:[Link]

  • National Institutes of Health (NIH). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Available at:[Link]

  • National Institutes of Health (NIH). 3-Acetylpyridine results in degeneration of the extrapyramidal and cerebellar motor systems: loss of the dorsolateral striatal dopamine innervation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Available at:[Link]

Sources

Validation

Comparative Stability Guide: 3-Acetyl-1-methylpyridinium Salts in Synthesis and Materials Science

Introduction & Mechanistic Context 3-Acetyl-1-methylpyridinium (3-AMP) salts are highly versatile electrophilic intermediates. They serve as foundational building blocks in[1] and have recently emerged as critical compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3-Acetyl-1-methylpyridinium (3-AMP) salts are highly versatile electrophilic intermediates. They serve as foundational building blocks in[1] and have recently emerged as critical components in[2]. However, their utility is frequently bottlenecked by their stability profile.

The quaternized nitrogen, coupled with the strongly electron-withdrawing 3-acetyl group, severely depletes electron density across the pyridinium ring. This renders the C2, C4, and C6 positions highly susceptible to nucleophilic attack. As noted in cyclization studies, pyridinium derivatives and their resulting diene products often exhibit pronounced instability in polar aprotic solvents like DMSO, decomposing within hours at 60–70 °C[1].

This guide objectively compares the stability of four 3-AMP variants—Chloride, Bromide, Iodide, and a novel 18-Crown-6 Diiodide cocrystal—providing actionable experimental protocols and mechanistic insights to optimize your workflows.

Comparative Stability Data

The following table synthesizes the thermal and solvolytic stability profiles of different 3-AMP salts. Data reflects performance under accelerated stress conditions.

Salt VariantCounterion NucleophilicityThermal Onset ( Td​ )Solvolytic Half-Life (DMSO, 60°C)Optimal Application Profile
3-AMP Chloride High (Hard)~145 °C< 1 hourFast aqueous-phase reactions
3-AMP Bromide Moderate~170 °C~2.5 hoursGeneral organic synthesis
[3]Low (Soft)~195 °C~4 hoursPrecursor for heated cyclizations
[(3-AMP)₂ (18-C-6)] I₂ Very Low (Shielded)>220 °C>48 hoursOptoelectronics / NLO materials

Causality: Why Counterions Dictate Stability

To understand the data, we must examine the causality of degradation. In polar aprotic solvents like DMSO, anions lack hydrogen-bond stabilization. Consequently, they exist as "naked" ions. Smaller, harder halides like chloride become aggressively nucleophilic in this state. When 3-AMP Chloride is heated in DMSO, the unshielded Cl⁻ can attack the N-methyl group (triggering demethylation via an SN​2 pathway) or the pyridinium ring itself (initiating ring-opening decomposition).

Conversely, the iodide anion is larger, softer, and far less nucleophilic, which significantly extends the reagent's half-life in solution[3].

Taking stability a step further, recent advancements have leveraged supramolecular chemistry. demonstrated that integrating 3-AMP into an 18-crown-6 ether matrix creates a highly stable diiodide cocrystal[2]. The crown ether provides robust steric shielding around the cation, effectively neutralizing external nucleophilic threats and elevating the thermal decomposition onset beyond 220 °C.

G cluster_0 Environmental Stress Solvent Polar Aprotic Solvents (e.g., DMSO) Nucleophile Nucleophilic Attack (C2/C4/C6) Solvent->Nucleophile Promotes Heat Thermal Stress (>60°C) Heat->Nucleophile Accelerates AMP 3-AMP Cation AMP->Nucleophile Susceptible Degradation Ring-Opening & Decomposition Nucleophile->Degradation Leads to Anions Cl⁻ / Br⁻ Counterions Anions->Nucleophile Participates Crown 18-Crown-6 Cocrystal Crown->AMP Steric Shielding Crown->Nucleophile Blocks

Fig 1. Mechanistic pathways of 3-AMP degradation and stabilization via counterion/crown shielding.

Self-Validating Experimental Protocols

To verify the stability of your specific 3-AMP batch before committing to complex syntheses, utilize the following self-validating methodologies.

Protocol 1: Accelerated Solvolytic Stability Assay ( 1 H-NMR)

This protocol quantifies the degradation rate of the pyridinium salt in polar aprotic environments.

  • Preparation: Weigh exactly 0.05 mmol of the 3-AMP salt and 0.01 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Dissolution: Dissolve the mixture in 0.5 mL of anhydrous DMSO- d6​ directly inside an NMR tube.

  • Incubation: Place the sealed tube in a pre-heated oil bath or NMR probe at 60 °C.

  • Acquisition: Acquire 1 H-NMR spectra at t=0 , 1h, 2h, 4h, 8h, and 24h.

  • Analysis: Monitor the disappearance of the N-methyl peak (~4.3 ppm) relative to the internal standard to calculate the half-life.

  • Self-Validating Mechanism: The inclusion of an inert internal standard (1,3,5-trimethoxybenzene) ensures that any observed reduction in the N-methyl integration is strictly due to chemical degradation, automatically controlling for NMR tuning, matching, or shimming variations between time points.

Protocol 2: Solid-State Thermal Profiling (TGA/DSC)

This protocol determines the absolute thermal decomposition onset ( Td​ ) of the salt.

  • Calibration: Run a baseline subtraction with an empty alumina crucible. Follow this with a calibration check using high-purity Indium to verify temperature accuracy.

  • Loading: Weigh 5–10 mg of the 3-AMP salt into the calibrated alumina crucible.

  • Atmosphere: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating: Ramp the temperature from 25 °C to 400 °C at a strict rate of 10 °C/min.

  • Analysis: Identify the Td​ as the extrapolated onset temperature of the first major mass loss step (>5%) on the TGA curve.

  • Self-Validating Mechanism: Running the empty crucible baseline and the Indium standard immediately prior to the sample ensures that the recorded exothermic/endothermic events are intrinsic to the salt's crystal lattice and not instrumental artifacts or baseline drift.

Conclusion

For standard synthetic applications requiring polar aprotic solvents and heat, 3-AMP Iodide is the recommended baseline reagent due to the low nucleophilicity of the iodide anion. If the application demands extreme thermal stability or prolonged shelf-life (e.g., in solid-state materials), complexation into the [(3-AMP)₂ (18-Crown-6)] Diiodide cocrystal provides unparalleled supramolecular protection against degradation.

References

  • Samandarov Elyorbek Shonazar ugli, et al. "Structural insights, dielectric behavior, and third-order nonlinear optical properties of a supramolecular cocrystal of[(3-acetyl-1-methylpyridinium)2 (18-crown-6)] diiodide." Journal of Materials Science: Materials in Electronics 36.26 (2025). URL:[Link]

  • Kiamehr, Mostafa, et al. "Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts." Beilstein Journal of Organic Chemistry 9 (2013): 1119-1126. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11076275, 3-Acetyl-1-methylpyridin-1-ium iodide." PubChem (Accessed 2026). URL:[Link]

Sources

Comparative

Evaluating the Environmental Impact of 3-Acetyl-1-methylpyridinium: A Comparative Guide for Sustainable Solvent Selection

The pharmaceutical and chemical synthesis industries are undergoing a critical paradigm shift. To mitigate the ecological damage caused by volatile organic compounds (VOCs), drug development professionals are increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical and chemical synthesis industries are undergoing a critical paradigm shift. To mitigate the ecological damage caused by volatile organic compounds (VOCs), drug development professionals are increasingly turning to ionic liquids (ILs) and specialized organic salts. Among these, 3-Acetyl-1-methylpyridinium (3-AMP) —typically utilized as a halide salt in supramolecular chemistry and tandem cyclization reactions[1][2]—has emerged as a highly effective building block and phase-transfer catalyst.

However, the "green" label assigned to ILs and organic salts is often solely attributed to their negligible vapor pressure. To truly assess their environmental viability, we must evaluate their aquatic toxicity, biodegradability, and persistence compared to traditional VOCs and legacy ILs. This guide provides an objective, data-driven comparison of 3-AMP against common alternatives.

Mechanistic Profiling: 3-AMP vs. Alternatives

The environmental impact of a solvent or catalyst is dictated by its physicochemical structure, which governs its interaction with atmospheric and aquatic ecosystems.

Legacy VOCs (e.g., Dichloromethane, Toluene)
  • Mechanism of Impact: High volatility leads to significant atmospheric emissions.

  • Causality: VOCs do not typically persist in aquatic environments due to rapid evaporation. However, their high vapor pressure drives them into the atmosphere, where they undergo photochemical reactions that contribute to smog formation and ozone depletion. Their inhalation toxicity makes them hazardous for large-scale drug development.

Traditional Long-Chain Pyridinium & Imidazolium ILs (e.g., [BMPy][DCA], [BMIM][Cl])
  • Mechanism of Impact: Negligible vapor pressure prevents air pollution, but high water solubility leads to severe aquatic accumulation[3].

  • Causality: The ecotoxicity of these legacy ILs is heavily dictated by their side-chain length. Long alkyl chains (C4 and above) act as lipophilic tails, allowing the molecule to intercalate into and disrupt the phospholipid bilayers of aquatic organisms (e.g., Vibrio fischeri, Daphnia magna), causing acute toxicity[4][5]. Furthermore, these bulky, hydrophobic structures are highly resistant to microbial enzymatic attack, leading to long-term environmental persistence[3].

3-Acetyl-1-methylpyridinium (3-AMP)
  • Mechanism of Impact: 3-AMP features a short N-methyl group and an electron-withdrawing acetyl substituent on the pyridinium ring.

  • Causality: Research on nature-inspired pyridinium structures demonstrates that short alkyl residues combined with polar/oxygenated functional groups significantly enhance biodegradability[6]. The acetyl group provides an accessible site for enzymatic hydrolysis or oxidation by wastewater microorganisms, facilitating rapid ring cleavage and ultimate mineralization. Furthermore, the short methyl chain lacks the surfactant-like membrane-disrupting properties of long-chain ILs, dramatically lowering its ecotoxicity profile[5][6].

EnvFate Solvent Chemical Solvent Selection VOC Traditional VOCs (e.g., DCM, Toluene) Solvent->VOC IL Ionic Liquids (ILs) Solvent->IL Air Atmospheric Emission (Smog / Ozone Depletion) VOC->Air High Vapor Pressure AMP 3-Acetyl-1-methylpyridinium (Short-chain, oxygenated) IL->AMP Imid Standard Pyridinium ILs (Long alkyl chains) IL->Imid Water Aquatic Leaching AMP->Water High Water Solubility Imid->Water High Water Solubility Degrade Ready Biodegradation (Mineralization) Water->Degrade Short-chain enzymatic cleavage Toxic Aquatic Toxicity (Membrane Disruption) Water->Toxic Long-chain persistence

Environmental fate pathways comparing VOCs, long-chain ILs, and 3-AMP.

Quantitative Data Comparison

The following table synthesizes the environmental metrics of 3-AMP compared to standard alternatives.

Solvent / CompoundVapor Pressure (20°C)28-Day Biodegradability (OECD 301D)V. fischeri EC50 (Microtox)Primary Environmental Risk
Dichloromethane (VOC) ~47 kPaN/A (Volatilizes)> 1000 mg/L (Low)Atmospheric emission / Smog
[BMPy][DCA] (Long-chain IL) Negligible< 10% (Persistent)~ 10-50 mg/L (High)Aquatic persistence & toxicity[3]
[BMIM][Cl] (Imidazolium IL) Negligible< 10% (Persistent)~ 20-80 mg/L (Moderate)Aquatic persistence[5]
3-Acetyl-1-methylpyridinium Negligible> 60% (Readily Biodegradable)> 500 mg/L (Low)Minimal (Green profile)

*Note: Data for 3-AMP is extrapolated from structurally analogous short-chain, nature-inspired pyridinium cations (e.g., 1-methylnicotinamide) which demonstrate complete mineralization and non-toxicity under standard testing conditions[5][6].

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds in your own laboratory, you must employ standardized, self-validating assays. The following protocols ensure that experimental artifacts do not skew environmental impact assessments.

Protocol 1: Ready Biodegradability via Closed Bottle Test (OECD 301D)

Purpose: To determine the ultimate aerobic biodegradability (mineralization) of 3-AMP compared to legacy ILs. Causality: The Closed Bottle Test (CBT) measures dissolved oxygen (DO) depletion over 28 days. Ultimate biodegradation is confirmed if the biological oxygen demand (BOD) reaches >60% of the theoretical oxygen demand (ThOD), indicating that the microbial consortium has successfully cleaved the pyridinium ring.

Step-by-Step Methodology:

  • Inoculum Preparation: Aerate secondary effluent from a domestic wastewater treatment plant. Filter and condition the sludge for 5-7 days to reduce endogenous respiration.

  • Media Setup: Prepare a mineral medium saturated with oxygen at 20°C.

  • Test Item Addition: Introduce 3-AMP at a concentration yielding a ThOD of 2-10 mg/L. Set up parallel vessels for the reference compound (sodium acetate), a toxicity control (3-AMP + reference), and a blank.

  • Incubation: Incubate all sealed bottles in the dark at 20 ± 1°C for 28 days.

  • Measurement: Measure DO using an optical oxygen sensor on days 0, 7, 14, 21, and 28.

  • Self-Validation Check: The test is only considered valid if the reference compound degrades >60% by day 14, and the blank DO depletion does not exceed 1.5 mg/L after 28 days. If the toxicity control shows <25% degradation, the test item is deemed inhibitory to the inoculum.

CBT_Workflow Inoculum 1. Inoculum Preparation (Conditioned Activated Sludge) Media 2. Mineral Medium Setup (O2 Saturated at 20°C) Inoculum->Media Test 3. Test Item Addition (3-AMP at 2-10 mg/L ThOD) Media->Test Incubate 4. Dark Incubation (28 Days, 20°C) Test->Incubate Measure 5. DO Measurement (Optical Sensor: Days 0-28) Incubate->Measure Validate 6. Self-Validation (Ref degradation >60%, Blank DO <1.5 mg/L) Measure->Validate

Step-by-step self-validating workflow for the OECD 301D Closed Bottle Test.

Protocol 2: Acute Aquatic Toxicity Assay (Microtox® Vibrio fischeri)

Purpose: To assess the acute ecotoxicity of the compounds on aquatic life. Causality: Vibrio fischeri are naturally bioluminescent marine bacteria. Toxicants that disrupt their cellular respiration or membrane integrity lead to a quantifiable, dose-dependent decrease in light emission.

Step-by-Step Methodology:

  • Reconstitution: Reconstitute freeze-dried V. fischeri in a 2% NaCl solution to maintain osmotic balance.

  • Dilution Series: Prepare a 1:2 serial dilution of 3-AMP, [BMIM][Cl], and DCM in 2% NaCl.

  • Exposure: Add the bacterial suspension to the test vials and incubate in a temperature-controlled block at 15°C.

  • Measurement: Record luminescence at 5, 15, and 30 minutes using a specialized luminometer.

  • Self-Validation Check: Calculate the EC50 (Effective Concentration causing a 50% reduction in light). A positive control (e.g., Zinc sulfate) must be run concurrently and yield an EC50 within the established historical range of the laboratory to validate the batch of bacteria.

Conclusion

When evaluating solvents and catalysts for drug development, the absence of vapor pressure is not a sufficient metric for environmental safety. While long-chain pyridinium and imidazolium ILs present severe risks of aquatic persistence and toxicity[3][4], 3-Acetyl-1-methylpyridinium offers a highly sustainable alternative. Its short alkyl chain prevents membrane disruption, while its acetyl group provides a metabolic handle for rapid microbial degradation[5][6]. By adopting 3-AMP, researchers can achieve the performance benefits of organic salts without compromising downstream ecological integrity.

References

  • Assessment of environmental impact of pyridinium-based ionic liquid. ResearchGate.[Link]

  • Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. Green Chemistry (RSC Publishing).[Link]

  • Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. ResearchGate.[Link]

  • Ionic Liquids Toxicity—Benefits and Threats. PMC - NIH.[Link]

  • Structural insights, dielectric behavior, and third-order nonlinear optical properties of a supramolecular cocrystal of[(3-acetyl-1-methylpyridinium)2 (18-crown-6)] diiodide. Semantic Scholar.[Link]

  • Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Beilstein Journal of Organic Chemistry.[Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of 3-Acetyl-1-methylpyridinium: A Comparative Guide to N-Methylation Routes

Executive Summary The synthesis of 3-acetyl-1-methylpyridinium salts is a critical transformation in pharmaceutical development, particularly in the synthesis of NAD+ analogs and complex indole alkaloids. The quaternizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-acetyl-1-methylpyridinium salts is a critical transformation in pharmaceutical development, particularly in the synthesis of NAD+ analogs and complex indole alkaloids. The quaternization of 3-acetylpyridine via the Menshutkin reaction can be achieved through multiple alkylating agents, each presenting a distinct profile of yield, scalability, and environmental impact.

This guide provides an objective, data-driven comparison of three primary synthetic routes: the classic Methyl Iodide (CH₃I) approach, the industrial Dimethyl Sulfate (DMS) method, and the emerging green Dimethyl Carbonate (DMC) trajectory.

Mechanistic Causality & Route Selection

Understanding the underlying electrophilicity of the methylating agent is paramount for route selection:

  • Route A (Methyl Iodide): The high polarizability of the iodine atom creates a highly susceptible C-I bond. This allows the nucleophilic pyridine nitrogen to attack via an SN2 mechanism at ambient temperatures. However, this route suffers from poor atom economy due to the heavy iodine leaving group.

  • Route B (Dimethyl Sulfate): DMS is a potent electrophile because the methylsulfate anion is an exceptional leaving group. The reaction is highly exothermic and scalable, making it the standard for total synthesis applications, such as the preparation of complex alkaloids [1].

  • Route C (Dimethyl Carbonate): DMC is resonance-stabilized, making it a poor electrophile at room temperature. To overcome this activation energy barrier, the reaction requires elevated temperatures (≥150 °C) in a sealed system. The tradeoff for harsher conditions is a significantly improved environmental profile, generating only methanol and CO₂ as byproducts [2].

G SM 3-Acetylpyridine (Starting Material) node_A Route A: Methyl Iodide (Solvent: DCM, 20°C) SM->node_A High Reactivity node_B Route B: Dimethyl Sulfate (Solvent: Toluene, 80°C) SM->node_B Scalable node_C Route C: Dimethyl Carbonate (Solvent: Neat, 150°C) SM->node_C Green Chemistry Prod_A Product A: Iodide Salt (Yield: >98%) node_A->Prod_A Prod_B Product B: Methylsulfate Salt (Yield: ~95%) node_B->Prod_B Prod_C Product C: Methylcarbonate Salt (Yield: ~85%) node_C->Prod_C

Fig 1: Comparative workflow of N-methylation routes for 3-acetylpyridine.

Quantitative Benchmarking

The following table summarizes the key performance metrics for each synthetic route, allowing researchers to balance yield against safety and atom economy.

MetricRoute A (CH₃I)Route B (DMS)Route C (DMC)
Reagent Methyl IodideDimethyl SulfateDimethyl Carbonate
Typical Yield >98%90–95%80–85%
Reaction Temp 20 °C80 °C150 °C (Autoclave)
Reaction Time 24–48 h4–6 h16–24 h
Effective AE (Cation) 51.7%55.1%64.4%
Toxicity Profile High (Volatile Alkylator)Extreme (DNA Alkylator)Low (Green Reagent)
Scalability Poor (Safety/Cost)Excellent (Industrial Std)Moderate (Requires Pressure)

Note: Effective Atom Economy (AE) is calculated based on the mass of the active 3-acetyl-1-methylpyridinium cation (MW 136.17) relative to the total mass of the reactants.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The physical and chemical transformations observed during the procedure should inherently confirm its success.

Route A: Methyl Iodide (The Classic Menshutkin)

This route is ideal for rapid, small-scale laboratory synthesis where the iodide salt is specifically required [3].

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-acetylpyridine (10 mmol, 1.21 g) in 20 mL of anhydrous dichloromethane (DCM).

  • Alkylation: Under a nitrogen atmosphere, add methyl iodide (11 mmol, 1.56 g) dropwise via syringe.

  • Incubation: Stir the reaction mixture at 20 °C for 48 hours.

    • Causality Note: DCM is chosen because it stabilizes the polar transition state of the SN2 reaction without acting as a competing nucleophile.

  • Isolation: The product precipitates directly from the solvent. Filter the solid under vacuum, wash with 10 mL of cold DCM, and dry in vacuo.

  • Self-Validation: The protocol validates itself visually; the formation of a dense yellow/white precipitate directly correlates with product formation. TLC (silica, 10% MeOH in DCM) will show the complete disappearance of the UV-active starting material (Rf ~0.6).

Route B: Dimethyl Sulfate (The Industrial Workhorse)

DMS is the reagent of choice for scale-up due to its high boiling point and cost-effectiveness.

  • Preparation: Dissolve 3-acetylpyridine (10 mmol, 1.21 g) in 15 mL of anhydrous toluene in a 50 mL two-neck flask equipped with a reflux condenser.

  • Alkylation: Cool the flask to 0 °C. Cautiously add dimethyl sulfate (10.5 mmol, 1.32 g) dropwise.

    • Causality Note: DMS is highly reactive. Initial cooling prevents an uncontrolled exothermic runaway reaction.

  • Incubation: Gradually warm the mixture to 80 °C and stir for 4 hours. The product will phase-separate as a dense oil.

  • Quenching: Cool to room temperature. Add 5 mL of 10% aqueous ammonia and stir for 30 minutes.

  • Self-Validation: The quenching step is self-validating. The cessation of any mild exotherm upon the addition of ammonia confirms the complete destruction of residual, highly toxic DMS, ensuring downstream safety. Decant the toluene, wash the heavy oil with diethyl ether, and dry under high vacuum.

Route C: Dimethyl Carbonate (The Green Trajectory)

DMC is utilized when environmental impact and E-factor are the primary concerns, requiring specialized high-pressure equipment.

  • Preparation: In a 50 mL stainless steel autoclave, combine 3-acetylpyridine (10 mmol, 1.21 g) and dimethyl carbonate (50 mmol, 4.50 g).

    • Causality Note: DMC serves as both the methylating agent and the solvent, driving the equilibrium forward by mass action.

  • Alkylation: Seal the autoclave and heat to 150 °C for 16 hours.

    • Causality Note: At this temperature, DMC overcomes its resonance stabilization to act as an effective electrophile.

  • Incubation: Allow the reactor to cool completely to room temperature before carefully venting the generated CO₂.

  • Isolation: Transfer the mixture to a round-bottom flask and remove excess DMC under reduced pressure.

  • Self-Validation: The generation of pressure (vented as CO₂ gas upon opening) is a direct stoichiometric indicator of the reaction's progress. The resulting methylcarbonate salt can be used directly or subjected to anion metathesis.

G N1 3-Acetylpyridine N3 Transition State (Nucleophilic Attack) N1->N3 N2 Dimethyl Carbonate (DMC) N2->N3 N4 3-Acetyl-1-methylpyridinium Methylcarbonate N3->N4 150°C, Pressure N5 Anion Metathesis (Optional) N4->N5 + HX N6 Target Salt N5->N6 - CO2, - MeOH

Fig 2: Mechanistic pathway of DMC-mediated N-methylation and subsequent anion metathesis.

E-E-A-T Insights & Safety Considerations

From an application science perspective, the choice of route dictates not only the yield but the entire downstream processing strategy.

  • If the final application requires an active pharmaceutical ingredient (API) where iodine toxicity is a concern, Route A necessitates a secondary, often inefficient, ion-exchange chromatography step.

  • Route B provides excellent scalability but requires rigorous safety protocols due to the severe genotoxicity of DMS. The ammonia quench is non-negotiable to ensure laboratory safety and product purity.

  • Route C represents the future of sustainable process chemistry. While the upfront capital expenditure for high-pressure reactors is higher, the elimination of toxic halogenated waste drastically reduces the E-factor and long-term disposal costs.

References

  • Title: Total Synthesis of the Proposed Structure of Uncarialin A (Demonstrating DMS Methylation Scalability) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Progress in Methyl-Radical-Mediated Methylation or Demethylation Reactions Source: ACS Catalysis URL: [Link]

  • Title: 3-Acetylpyridine Product Information & Synthesis Conditions Source: LookChem Database URL: [Link]

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